molecular formula C6H9N3 B1348336 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine CAS No. 6882-74-2

4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Cat. No.: B1348336
CAS No.: 6882-74-2
M. Wt: 123.16 g/mol
InChI Key: URMVFILWXLQJIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is a useful research compound. Its molecular formula is C6H9N3 and its molecular weight is 123.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-2-7-3-6-5(1)8-4-9-6/h4,7H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMVFILWXLQJIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30988529
Record name 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30988529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6882-74-2
Record name Spinaceamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006882742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30988529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine, a heterocyclic amine of significant interest in medicinal chemistry. This document consolidates available data on its chemical identity, and physical and chemical characteristics. Detailed experimental protocols for the determination of key parameters are provided to aid in further research and development. Furthermore, this guide explores the biological context of this scaffold, focusing on its interaction with the histamine H3 receptor and the associated signaling pathways. A representative synthetic route is also outlined. All quantitative data are presented in structured tables, and logical and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

This compound, also known by its trivial name spinaceamine, is a bicyclic heterocyclic compound. Its rigid structure, incorporating both an imidazole and a piperidine ring, makes it a valuable scaffold in the design of bioactive molecules. Derivatives of this core structure have been investigated for their therapeutic potential, particularly in the realm of neurological disorders, owing to their interaction with specific G-protein coupled receptors. A thorough understanding of its fundamental physicochemical properties is paramount for its application in drug design, formulation development, and pharmacokinetic studies.

Physicochemical Properties

The physicochemical properties of this compound and its notable derivative, spinacine, are summarized below. It is important to note that some of the data for the parent compound are predicted values, highlighting areas for further experimental verification.

Table 1: Physicochemical Properties of this compound (Spinaceamine)

PropertyValueSource
IUPAC Name This compoundN/A
Synonyms Spinaceamine[1]
CAS Number 6882-74-2[2]
Chemical Formula C₆H₉N₃[2]
Molecular Weight 123.16 g/mol [2]
Melting Point Not availableN/A
Boiling Point 381.6 ± 32.0 °C (Predicted)[2]
Density 1.186 ± 0.06 g/cm³ (Predicted)[2]
pKa₁ 4.895 (Predicted)[2]
pKa₂ 8.90 (Predicted)[2]
LogP Not availableN/A
Water Solubility Not availableN/A

Table 2: Physicochemical Properties of this compound-6-carboxylic acid (Spinacine)

PropertyValueSource
IUPAC Name (6S)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acidN/A
Synonyms Spinacine[3]
CAS Number 495-77-2[3]
Chemical Formula C₇H₉N₃O₂[3]
Molecular Weight 167.17 g/mol [3]
Melting Point 265 °C[3]
Boiling Point Not availableN/A
Density Not availableN/A
pKa Not availableN/A
LogP -3.1 (Computed)[3]
Water Solubility Not availableN/A

Biological Context and Signaling Pathways

The this compound scaffold is a key pharmacophore in the development of ligands targeting the histamine H3 receptor (H3R).[4] The H3R is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system where it acts as a presynaptic autoreceptor on histaminergic neurons, regulating the synthesis and release of histamine.[5] It also functions as a heteroreceptor on other neurons, modulating the release of various neurotransmitters including acetylcholine, dopamine, norepinephrine, and serotonin.[6][7]

Derivatives of this compound often act as antagonists or inverse agonists at the H3R. By blocking the constitutive activity of the H3R, these compounds can increase the release of histamine and other neurotransmitters, a mechanism that is being explored for the treatment of cognitive disorders, sleep disorders, and other neurological conditions.[8][9]

The signaling pathway initiated by H3R activation is depicted below.

H3R_Signaling_Pathway cluster_0 Downstream Effects Ligand H3R Agonist (e.g., Histamine) H3R Histamine H3 Receptor (GPCR) Ligand->H3R Activates G_protein Gαi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Neurotransmitter_Release Neurotransmitter Release G_protein->Neurotransmitter_Release Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Antagonist 4,5,6,7-tetrahydro-1H- imidazo[4,5-c]pyridine Derivative (Antagonist/Inverse Agonist) Antagonist->H3R Blocks Synthesis_Workflow start Start Materials: - Histamine dihydrochloride - Polymeric formaldehyde - Water dissolve Dissolve histamine dihydrochloride and polymeric formaldehyde in water. start->dissolve reflux Heat the mixture to reflux for 4 hours. dissolve->reflux evaporate Evaporate the volatiles under reduced pressure. reflux->evaporate dry Dry the residue under vacuum. evaporate->dry product Product: This compound hydrochloride dry->product

References

An In-depth Technical Guide on the Biological Activity of Spinacine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spinacine, a cyclic amino acid derivative naturally occurring in sources like spinach (Spinacia oleracea), presents an intriguing scaffold for pharmacological exploration.[1] Its structural resemblance to L-histidine and histamine suggests a potential interaction with histamine receptors, a class of G protein-coupled receptors (GPCRs) involved in a myriad of physiological and pathological processes.[1] This technical guide provides a comprehensive framework for investigating the biological activity of spinacine and its derivatives. While direct experimental data on the specific quantitative biological activities of spinacine are scarce in current scientific literature, this document outlines the key signaling pathways likely to be modulated, detailed experimental protocols for characterization, and a proposed workflow for drug discovery and development.

Introduction to Spinacine and its Therapeutic Potential

Spinacine, chemically known as (S)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid, is a conformationally constrained analog of the amino acid L-histidine.[1] Its rigid structure makes it a compelling starting point for the design of novel therapeutic agents with potentially enhanced selectivity and potency for specific biological targets. The primary hypothesis for the biological activity of spinacine and its derivatives centers on their potential modulation of histamine receptors (H1, H2, H3, and H4). These receptors are implicated in a wide range of conditions, including allergic reactions, gastric acid secretion, neurological disorders, and immune responses, making them attractive targets for drug development.

Hypothesized Biological Targets and Signaling Pathways

Given the structural similarity of spinacine to histamine, it is plausible that spinacine and its derivatives may act as ligands for histamine receptors. Each histamine receptor subtype is coupled to distinct G proteins, initiating specific intracellular signaling cascades.

Histamine H1 Receptor (H1R) Signaling

The H1R primarily couples to Gq/11 proteins.[2] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

H1R_Signaling Spinacine Spinacine/Derivative H1R H1 Receptor (Gq-coupled) Spinacine->H1R Binds Gq Gq protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Stimulates Downstream Downstream Cellular Responses (e.g., Inflammation, Smooth Muscle Contraction) Ca2_release->Downstream PKC->Downstream

Figure 1: Hypothesized H1 Receptor Signaling Pathway for Spinacine.

Histamine H2 Receptor (H2R) Signaling

The H2R is coupled to Gs proteins.[2] Agonist binding activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] Increased cAMP levels lead to the activation of protein kinase A (PKA), which then phosphorylates various downstream targets to elicit cellular responses, such as gastric acid secretion.

H2R_Signaling Spinacine Spinacine/Derivative H2R H2 Receptor (Gs-coupled) Spinacine->H2R Binds Gs Gs protein H2R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses (e.g., Gastric Acid Secretion) PKA->Downstream Phosphorylates Targets H3_H4R_Signaling Spinacine Spinacine/Derivative H3R_H4R H3/H4 Receptor (Gi/o-coupled) Spinacine->H3R_H4R Binds Gio Gi/o protein H3R_H4R->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits G_beta_gamma Gβγ subunits Gio->G_beta_gamma Dissociates cAMP_decrease ↓ cAMP AC->cAMP_decrease Downstream Downstream Cellular Responses (e.g., Neurotransmitter Release, Immune Cell Migration) cAMP_decrease->Downstream Ion_Channels Ion Channels G_beta_gamma->Ion_Channels Modulates MAPK MAPK Pathway G_beta_gamma->MAPK Modulates Ion_Channels->Downstream MAPK->Downstream Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep 1. Membrane Preparation (Cells expressing target receptor) Incubate 4. Incubate Membranes, Radioligand, and Test Compound Membrane_Prep->Incubate Radioligand_Prep 2. Radioligand Preparation (e.g., [³H]-mepyramine for H1R) Radioligand_Prep->Incubate Compound_Prep 3. Test Compound Dilution Series (Spinacine/Derivatives) Compound_Prep->Incubate Filtration 5. Rapid Filtration (Separates bound from free radioligand) Incubate->Filtration Scintillation 6. Scintillation Counting (Quantifies bound radioactivity) Filtration->Scintillation Analysis 7. Data Analysis (Calculate IC50 and Ki values) Scintillation->Analysis Drug_Discovery_Workflow cluster_discovery Discovery & Screening cluster_characterization In Vitro Characterization cluster_preclinical Preclinical Development cluster_clinical Clinical Trials Synthesis 1. Synthesis of Spinacine Derivatives Primary_Screening 2. Primary Screening (e.g., Receptor Binding Assays) Synthesis->Primary_Screening Functional_Assays 3. Functional Assays (Ca²⁺, cAMP) Primary_Screening->Functional_Assays Hit Identification Selectivity 4. Selectivity Profiling (Against other receptors) Functional_Assays->Selectivity ADMET 5. In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Selectivity->ADMET Lead Optimization In_Vivo 6. In Vivo Efficacy (Animal Models) ADMET->In_Vivo Clinical_Trials 7. Clinical Trials (Phase I, II, III) In_Vivo->Clinical_Trials Candidate Selection

References

discovery and history of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

This guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of the this compound core, a key heterocyclic scaffold in medicinal chemistry.

Discovery and History

The history of this compound is intrinsically linked to the natural product spinacine , the (S)-enantiomer of this compound-6-carboxylic acid. Spinacine was first identified in the plant kingdom and is a cyclic amino acid derivative.[1]

Natural Occurrence:

Spinacine is found in a variety of natural sources, most notably in spinach (Spinacia oleracea), from which it derives its name.[2] It has also been isolated from the roots of Panax ginseng, a plant with a long history in traditional medicine.[1] The presence of spinacine in edible plants suggests a history of human consumption, although its specific physiological roles are still under investigation.[2] An interesting aspect of its history is its identification as the principal reaction product of γ-casein with formaldehyde in grana cheese, a finding that highlights its chemical reactivity.

Historical Context of Synthesis:

The primary synthetic route to spinacine and its derivatives is the Pictet-Spengler reaction , a chemical reaction discovered in 1911 by Amé Pictet and Theodor Spengler. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. In the context of spinacine synthesis, this typically involves the reaction of histidine or its derivatives.[3][4] The longevity and versatility of the Pictet-Spengler reaction have made it a cornerstone in the synthesis of many alkaloids and related heterocyclic compounds.

Synthesis of the Core Scaffold

The this compound scaffold can be synthesized through several methods. The two most prominent are the Pictet-Spengler reaction for the synthesis of the carboxylic acid derivative (spinacine) and a direct cyclization for the parent compound.

Pictet-Spengler Reaction for Spinacine Synthesis

The Pictet-Spengler reaction is a robust method for synthesizing spinacine from L-histidine.[4] The reaction proceeds through the condensation of the amino group of histidine with an aldehyde, followed by an acid-catalyzed intramolecular electrophilic substitution to form the tetrahydro-β-carboline ring system.

Experimental Protocol: General Pictet-Spengler Synthesis of Spinacine [3][4]

  • Reactants: L-histidine and an aldehyde (e.g., formaldehyde).

  • Catalyst: Typically a protic acid (e.g., hydrochloric acid or trifluoroacetic acid).

  • Solvent: Aqueous or alcoholic solvents are commonly used.

  • Procedure:

    • L-histidine is dissolved in the acidic solvent.

    • The aldehyde is added to the solution, often at a controlled temperature.

    • The reaction mixture is stirred for a period ranging from several hours to days, depending on the specific substrates and conditions.

    • The progress of the reaction is monitored by a suitable analytical technique (e.g., thin-layer chromatography or HPLC).

    • Upon completion, the product is isolated and purified, typically by crystallization or chromatography.

Synthesis from Histamine Dihydrochloride

A straightforward method for the synthesis of the parent this compound involves the cyclization of histamine dihydrochloride with polymeric formaldehyde.[5]

Experimental Protocol: Synthesis of this compound Hydrochloride [5]

  • Reactants: Histamine dihydrochloride and polymeric formaldehyde.

  • Solvent: Water.

  • Procedure:

    • Dissolve histamine dihydrochloride (3.68g; 20mmol; 1eq) and polymeric formaldehyde (1.20g; 40mmol; 2eq) in water (30ml).

    • Heat the mixture to reflux for 4 hours.

    • Evaporate the volatiles under reduced pressure.

    • Dry the residue under vacuum. The resulting compound can often be used without further purification.

  • Yield: Quantitative.

  • Characterization: ESI-MS m/z: 124.1 [M+H]+; HPLC (gradient C): rt 1.25 min (100%), 1H-NMR, 400MHz, DMSO d6: δ2.95-2.98, 3.42 (t, 2H, 3J=5.9Hz), 4.28 (s, 2H), 9.02 (s, 1H), 10.13 (br s, 2H), 14.83 (br s, 1H).[5]

Biological Significance and Therapeutic Applications

The structural similarity of the imidazo[4,5-c]pyridine core to purines has spurred extensive investigation into its biological activities.[6] This scaffold is a key component in the development of various therapeutic agents.

Factor Xa Inhibitors

Derivatives of this compound have been explored as inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade.[5] By inhibiting Factor Xa, these compounds can act as anticoagulants, with potential applications in the treatment and prevention of thrombotic disorders.

Signaling Pathway of Factor Xa in Coagulation

FactorXa_Pathway Intrinsic Intrinsic Pathway FactorX Factor X Intrinsic->FactorX Extrinsic Extrinsic Pathway Extrinsic->FactorX FactorXa Factor Xa FactorX->FactorXa Thrombin Thrombin FactorXa->Thrombin activates Prothrombin Prothrombin Prothrombin->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin activates Fibrinogen Fibrinogen Fibrinogen->Fibrin Inhibitor Imidazo[4,5-c]pyridine Derivative Inhibitor->FactorXa inhibits

Caption: Factor Xa Inhibition in the Coagulation Cascade.

Cyclin-Dependent Kinase (CDK) Inhibitors

The this compound scaffold has also been utilized in the design of inhibitors for cyclin-dependent kinases (CDKs).[5] CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. CDK inhibitors can thus serve as anti-cancer agents by arresting the cell cycle and inducing apoptosis.

Signaling Pathway of CDK4/6 in Cell Cycle Progression

CDK_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras/MAPK Pathway Receptor->Ras CyclinD Cyclin D Ras->CyclinD induces expression CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F releases S_Phase S-Phase Entry E2F->S_Phase promotes Inhibitor Imidazo[4,5-c]pyridine Derivative Inhibitor->CDK46 inhibits H3R_Pathway Histamine Histamine H3R Histamine H3 Receptor Histamine->H3R activates Gi_Go Gi/o Protein H3R->Gi_Go activates AC Adenylyl Cyclase Gi_Go->AC inhibits NT_Release Neurotransmitter Release Gi_Go->NT_Release inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA activates PKA->NT_Release modulates Ligand Imidazo[4,5-c]pyridine Derivative Ligand->H3R modulates

References

Potential Therapeutic Targets of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine core is a privileged scaffold in medicinal chemistry, demonstrating significant potential for the development of novel therapeutics. Its rigid, bicyclic structure provides a versatile framework for designing ligands that can interact with a diverse range of biological targets with high affinity and selectivity. This technical guide provides a comprehensive overview of the key therapeutic targets of this compound derivatives, with a focus on Histamine H3 receptors, Dopamine D2/D3 receptors, and the bacterial enzyme Glutaminyl Cyclase. This document summarizes quantitative pharmacological data, details relevant experimental protocols, and visualizes the associated signaling pathways to facilitate further research and drug development efforts in this promising area.

Core Therapeutic Targets and Pharmacological Activity

Derivatives of the this compound scaffold have been investigated for their activity against a variety of biological targets. The primary areas of therapeutic interest include neurology, infectious diseases, and oncology.

Histamine H3 Receptor Antagonism

The Histamine H3 receptor (H3R) is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters such as acetylcholine, norepinephrine, and dopamine in the central nervous system. Antagonists of the H3R are being explored for the treatment of various neurological and psychiatric disorders, including cognitive impairment, Alzheimer's disease, schizophrenia, and narcolepsy. The this compound core has been successfully incorporated into potent and selective H3R antagonists.

Quantitative Data: Histamine H3 Receptor Binding Affinity

Compound IDR Group (Substitution on Scaffold)Receptor TypeBinding Affinity (Ki, nM)Reference
ABT-288 2-[4'-((3aR,6aR)-5-methyl-hexahydro-pyrrolo[3,4-b]pyrrol-1-yl)-biphenyl-4-yl]-2H-pyridazin-3-oneHuman H3R1.9[1]
Compound Analogue N-(5-p-nitrophenoxypentyl)pyrrolidineRat H3R39[2]
Various Analogues (Data not fully specified)Human H3R2.5 - 79.4[3]
Dopamine D2 and D3 Receptor Ligands

Dopamine receptors, particularly the D2 and D3 subtypes, are crucial targets for the treatment of psychosis, Parkinson's disease, and addiction. The this compound scaffold has been utilized to develop ligands with varying affinities and selectivities for these receptors.

Quantitative Data: Dopamine D2/D3 Receptor Binding Affinity

Compound IDR Group (Substitution on Scaffold)Receptor TypeBinding Affinity (pKi / Ki, nM)Reference
Compound 7i N-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}-4-(pentafluoro-λ6-sulfanyl)benzamide derivativeHuman D2RpKi = 7.14
Human D3RpKi = 8.42
Compound 53 (R-enantiomer) 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxamide derivativeRat D2R23.3 nM
Porphyromonas gingivalis Glutaminyl Cyclase (PgQC) Inhibition

Porphyromonas gingivalis is a keystone pathogen in chronic periodontitis. Its enzyme, Glutaminyl Cyclase (QC), plays a role in the maturation of virulence factors. Inhibitors of PgQC are being investigated as a novel anti-infective strategy. The this compound scaffold has proven to be an excellent starting point for the development of potent PgQC inhibitors.

Quantitative Data: Inhibition of P. gingivalis Glutaminyl Cyclase

Compound IDR Group (Substitution on Scaffold)Inhibition (IC50, µM)Reference
8a N-benzoyl0.12
8k N-(4-chlorobenzoyl)0.027
8t N-(4-(trifluoromethyl)benzoyl)0.015
8w N-(naphthalene-2-carbonyl)0.013
Unsubstituted Core ->50

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for the evaluation of novel compounds. This section outlines the key assays used to characterize the interaction of this compound derivatives with their primary targets.

Histamine H3 Receptor Binding Assay (Radioligand Displacement)

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the Histamine H3 receptor.

Workflow Diagram: H3R Radioligand Binding Assay

H3R_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from HEK293 cells expressing hH3R) Incubation Incubate Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Solution (e.g., [3H]Nα-methylhistamine) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilutions Compound_Prep->Incubation Filtration Rapid Filtration (to separate bound and free radioligand) Incubation->Filtration Scintillation Scintillation Counting (to quantify bound radioactivity) Filtration->Scintillation Analysis Calculate IC50 and Ki values (using Cheng-Prusoff equation) Scintillation->Analysis

Caption: Workflow for a Histamine H3 Receptor Radioligand Binding Assay.

Methodology:

  • Membrane Preparation: Membranes from cells stably expressing the human H3 receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for all dilutions and incubations.

  • Reaction Mixture: In a microplate, cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]Nα-methylhistamine) and varying concentrations of the test compound.

  • Incubation: The mixture is incubated at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which retain the membranes with bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known H3R ligand. The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Dopamine D2 Receptor Functional Assay (cAMP Inhibition)

This assay measures the functional activity of test compounds as agonists or antagonists at the Gαi-coupled D2 receptor by quantifying their effect on forskolin-stimulated cAMP production.

Methodology:

  • Cell Culture: Cells stably expressing the human D2 receptor (e.g., HEK293 or CHO cells) are cultured to confluence.

  • Assay Medium: Cells are washed and incubated in a serum-free medium or a suitable buffer like HBSS.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of the test compound (for antagonist testing) or with the test compound alone (for agonist testing).

  • Stimulation: Forskolin, an adenylyl cyclase activator, is added to the wells to stimulate cAMP production. For antagonist testing, a fixed concentration of a D2 agonist (e.g., quinpirole) is also added.

  • Incubation: The plate is incubated for a specific time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement: The reaction is stopped, and the intracellular cAMP levels are measured using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA.

  • Data Analysis: The ability of agonist compounds to inhibit forskolin-stimulated cAMP production is measured to determine their EC50 values. For antagonists, their ability to reverse the agonist-induced inhibition of cAMP production is quantified to determine their IC50 or Kb values.

Glutaminyl Cyclase Activity Assay (Fluorimetric)

This protocol describes a fluorimetric assay to measure the enzymatic activity of P. gingivalis Glutaminyl Cyclase and to determine the inhibitory potency of test compounds.

Methodology:

  • Reagents: Recombinant P. gingivalis QC, a fluorogenic QC substrate, and a developer enzyme are required. Commercial kits are available for this purpose.

  • Assay Buffer: A suitable buffer (e.g., HEPES buffer, pH 7.4) is used for the reaction.

  • Reaction Setup: The QC enzyme is incubated with varying concentrations of the test compound in a microplate.

  • Enzymatic Reaction: The reaction is initiated by adding the fluorogenic substrate. The plate is incubated at 37°C.

  • Signal Development: After the initial incubation, a developer enzyme is added, which acts on the product of the QC reaction to release a fluorescent signal.

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: The rate of the enzymatic reaction is determined from the change in fluorescence over time. The IC50 value for the inhibitor is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways

Understanding the downstream signaling cascades modulated by the interaction of this compound derivatives with their targets is crucial for predicting their physiological effects and potential therapeutic applications.

Histamine H3 Receptor Signaling

The Histamine H3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.

H3R_Signaling H3R_Antagonist 4,5,6,7-Tetrahydro-1H- imidazo[4,5-c]pyridine (Antagonist) H3R Histamine H3 Receptor H3R_Antagonist->H3R Blocks Neurotransmitter_Release Increased Neurotransmitter Release (e.g., Histamine, ACh, NE, DA) H3R_Antagonist->Neurotransmitter_Release G_protein Gαi/o Protein H3R->G_protein Activates H3R->Neurotransmitter_Release Inhibition of Inhibition leads to AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates

Caption: Histamine H3 Receptor Antagonist Signaling Pathway.

Activation of the H3R by histamine leads to the dissociation of the Gαi/o subunit, which in turn inhibits the enzyme adenylyl cyclase. This results in decreased intracellular levels of cyclic AMP (cAMP) and subsequently reduced protein kinase A (PKA) activity. H3R activation also presynaptically inhibits the release of various neurotransmitters. Antagonists based on the this compound scaffold block the constitutive activity of the H3R and/or prevent histamine binding, thereby disinhibiting neurotransmitter release and leading to increased levels of histamine, acetylcholine, norepinephrine, and dopamine in the synaptic cleft. This mechanism is believed to underlie their pro-cognitive and wakefulness-promoting effects.

Dopamine D2 Receptor Signaling

The Dopamine D2 receptor, another Gαi/o-coupled GPCR, plays a critical role in modulating neuronal excitability and signaling.

D2R_Signaling D2R_Ligand 4,5,6,7-Tetrahydro-1H- imidazo[4,5-c]pyridine (Ligand) D2R Dopamine D2 Receptor D2R_Ligand->D2R G_protein Gαi/o Protein D2R->G_protein Activates Beta_Arrestin β-Arrestin D2R->Beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits Neuronal_Activity Modulation of Neuronal Activity G_protein->Neuronal_Activity cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates MAPK MAPK Pathway Beta_Arrestin->MAPK Activates MAPK->Neuronal_Activity

Caption: Dopamine D2 Receptor Signaling Pathways.

Ligand binding to the D2 receptor initiates two main signaling cascades. The canonical G-protein-dependent pathway involves the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels, which modulates the activity of PKA and downstream effectors. Additionally, the D2 receptor can signal through a G-protein-independent pathway by recruiting β-arrestin. This can lead to the activation of other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. Ligands with the this compound core can be designed as agonists, antagonists, or biased ligands that preferentially activate one pathway over the other, offering opportunities for fine-tuning therapeutic effects while minimizing side effects.

Porphyromonas gingivalis Glutaminyl Cyclase and its Role in Pathogenesis

In the context of infectious diseases, the this compound scaffold targets a bacterial enzyme rather than a host receptor.

PgQC_Inhibition PgQC_Inhibitor 4,5,6,7-Tetrahydro-1H- imidazo[4,5-c]pyridine (Inhibitor) PgQC P. gingivalis Glutaminyl Cyclase (PgQC) PgQC_Inhibitor->PgQC Inhibits Mature_Virulence_Factor Pyroglutamate-modified (stable & active) Virulence Factors PgQC->Mature_Virulence_Factor Catalyzes cyclization Virulence_Precursor N-terminal Glutamine- containing Virulence Factors Virulence_Precursor->PgQC Substrate Periodontitis Periodontitis Pathogenesis Mature_Virulence_Factor->Periodontitis Contributes to

Caption: Mechanism of P. gingivalis Glutaminyl Cyclase Inhibition.

P. gingivalis Glutaminyl Cyclase (PgQC) is an enzyme that catalyzes the post-translational modification of N-terminal glutamine residues of various bacterial proteins into pyroglutamic acid. This modification is crucial for the stability and function of several key virulence factors of the bacterium, including gingipains. By inhibiting PgQC, this compound-based compounds can disrupt the maturation of these virulence factors, thereby reducing the pathogenicity of P. gingivalis and offering a targeted approach to the treatment of periodontitis.

Conclusion and Future Directions

The this compound scaffold represents a highly valuable framework in the design of novel therapeutic agents. Its proven ability to yield potent and selective ligands for key targets in neurology and infectious disease highlights its broad applicability. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to enhance their clinical translatability. Further exploration of structure-activity relationships, aided by computational modeling, will be instrumental in designing next-generation compounds with improved efficacy and safety profiles. The versatility of this core structure suggests that its potential extends beyond the targets discussed herein, warranting broader screening against other relevant biological targets.

References

The 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases. Its rigid, bicyclic framework provides a unique three-dimensional arrangement of pharmacophoric features, enabling potent and selective interactions with a variety of biological targets. This technical guide provides an in-depth overview of this important scaffold, encompassing its synthesis, key biological targets, structure-activity relationships (SAR), and relevant experimental protocols.

Synthesis of the this compound Core

The most prevalent and efficient method for the synthesis of the this compound core is the Pictet-Spengler reaction.[1] This acid-catalyzed reaction involves the condensation of a β-arylethylamine, in this case, histamine or its derivatives, with an aldehyde or ketone, followed by cyclization.

A general synthetic scheme is presented below:

G Histamine Histamine or Histidine Derivative Intermediate Schiff Base Intermediate Histamine->Intermediate Condensation Aldehyde Aldehyde / Ketone (e.g., Formaldehyde) Aldehyde->Intermediate Core 4,5,6,7-tetrahydro-1H- imidazo[4,5-c]pyridine Intermediate->Core Acid-catalyzed Cyclization

Caption: General Pictet-Spengler reaction for scaffold synthesis.

Further functionalization of the core scaffold can be achieved through various synthetic transformations, such as N-alkylation, N-acylation, and palladium-catalyzed cross-coupling reactions at different positions of the bicyclic system. These modifications have been instrumental in developing extensive libraries of analogues for SAR studies.

Key Biological Targets and Therapeutic Applications

The this compound scaffold has been successfully employed to design inhibitors for a range of enzymes and receptors implicated in diseases such as cancer, inflammation, and infectious diseases.

Kinase Inhibition

A significant focus of research has been the development of kinase inhibitors based on this scaffold. The unique geometry of the core allows for effective targeting of the ATP-binding pocket of various kinases.

BTK is a crucial component of the B-cell receptor (BCR) signaling pathway and is a validated target for B-cell malignancies and autoimmune diseases.[2] Several potent and selective BTK inhibitors incorporating the this compound core have been developed.[2]

BTK_Pathway BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3_DAG IP3 / DAG PLCG2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium NFkB NF-κB Activation Calcium->NFkB Proliferation B-cell Proliferation & Survival NFkB->Proliferation Inhibitor Imidazo[4,5-c]pyridine Inhibitor Inhibitor->BTK

Caption: BTK signaling pathway and point of inhibition.

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in tumor cell proliferation, survival, and metastasis.[3] The this compound scaffold has been utilized to create potent c-Met inhibitors.

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binding RAS_MAPK RAS-MAPK Pathway cMet->RAS_MAPK PI3K_AKT PI3K-AKT Pathway cMet->PI3K_AKT STAT STAT Pathway cMet->STAT Proliferation Cell Proliferation RAS_MAPK->Proliferation Survival Cell Survival PI3K_AKT->Survival Migration Cell Migration STAT->Migration Inhibitor Imidazo[4,5-c]pyridine Inhibitor Inhibitor->cMet

Caption: c-Met signaling pathway and point of inhibition.

SFKs are non-receptor tyrosine kinases involved in various cellular processes, including cell growth, adhesion, and migration. Their dysregulation is often associated with cancer progression.[4] Derivatives of the this compound scaffold have shown promise as SFK inhibitors.[4]

Src_Pathway Receptor Growth Factor Receptors Integrins Src Src Family Kinases Receptor->Src Activation FAK FAK Src->FAK RAS_MAPK RAS-MAPK Pathway Src->RAS_MAPK PI3K_AKT PI3K-AKT Pathway Src->PI3K_AKT STAT3 STAT3 Src->STAT3 Adhesion Cell Adhesion FAK->Adhesion Proliferation Cell Proliferation RAS_MAPK->Proliferation PI3K_AKT->Proliferation Migration Cell Migration STAT3->Migration Inhibitor Imidazo[4,5-c]pyridine Inhibitor Inhibitor->Src DrugDiscoveryWorkflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization Synthesis Scaffold Synthesis (Pictet-Spengler) Derivatization Library of Derivatives Synthesis->Derivatization Purification Purification & Characterization Derivatization->Purification Biochemical In Vitro Biochemical Assays (e.g., Kinase Assay) Purification->Biochemical SAR Structure-Activity Relationship (SAR) Biochemical->SAR Cellular Cell-Based Assays (e.g., Viability, Signaling) Cellular->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Derivatization Iterative Design ADMET ADMET Profiling LeadOpt->ADMET InVivo In Vivo Efficacy & Toxicology ADMET->InVivo

References

Methodological & Application

Application Notes and Protocols: Synthesis of Spinacine via Pictet-Spengler Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of spinacine, a naturally occurring amino acid derivative, through the Pictet-Spengler reaction. This method involves the condensation of L-histidine with formaldehyde, a classic example of forming a tetrahydro-β-carboline scaffold, which is a common motif in pharmacologically active compounds.

Introduction

Spinacine, identified as (S)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid, is a cyclic β-amino acid that has been isolated from various natural sources, including spinach and certain marine invertebrates.[1] Its structural relationship to L-histidine and its presence in the human diet have made it a molecule of interest for biological and pharmacological studies. The Pictet-Spengler reaction offers a straightforward and efficient method for the synthesis of spinacine and its derivatives.[2][3] This reaction proceeds through the initial formation of a Schiff base from the condensation of an amine (in this case, the α-amino group of histidine) and an aldehyde (formaldehyde), followed by an acid-catalyzed intramolecular electrophilic substitution to form the cyclic product.[2][4]

Reaction Scheme

The synthesis of spinacine from L-histidine and formaldehyde via the Pictet-Spengler reaction is depicted below:

G cluster_reactants Reactants cluster_product Product Histidine L-Histidine Reaction + Formaldehyde Formaldehyde Spinacine Spinacine Reaction->Spinacine Pictet-Spengler Reaction

Caption: Pictet-Spengler synthesis of Spinacine.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of spinacine from L-histidine and formaldehyde.

Reactant 1Reactant 2ProductYield (%)Melting Point (°C)
L-(-)-HistidineFormaldehyde (6M solution)Spinacine ("Compound A")95271

Data extracted from a study by Haworth et al. on the reaction between histidine and formaldehyde.

Experimental Protocol

This protocol is adapted from the procedure described for the synthesis of "Compound A" in "The reaction between histidine and formaldehyde".

Materials:

  • L-(-)-Histidine

  • Formaldehyde solution (6M)

  • Water

  • Ethanol

  • Ether

  • Round-bottom flask

  • Stirrer

  • Thermostatic bath

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Drying oven or vacuum desiccator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3.1 g of L-(-)-histidine in 80 mL of water.

  • Addition of Formaldehyde: To the histidine solution, add 8.5 mL of a 6M formaldehyde solution.

  • Incubation: The reaction mixture is left to stand at 37°C for 40 hours. During this time, a crystalline precipitate will form.

  • Isolation of Product: Filter the crystalline precipitate using a Büchner funnel.

  • Washing: Wash the collected crystals successively with water, ethanol, and then ether to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product. The original study notes that the substance contains water of crystallization which can be removed by drying at 100°C under vacuum (0.1 mm Hg).

Characterization:

The product can be characterized by various analytical techniques to confirm its identity and purity:

  • Melting Point: As reported, the melting point of the synthesized compound is 271°C.

  • Polarimetry: The optical rotation of the compound can be measured.

  • Spectroscopy:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of spinacine.[1]

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.[1]

    • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • Chromatography:

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized spinacine.[1][5]

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of spinacine.

G Workflow for Spinacine Synthesis cluster_synthesis Synthesis cluster_workup Work-up and Purification cluster_analysis Analysis A Dissolve L-Histidine in Water B Add Formaldehyde Solution A->B C Incubate at 37°C for 40 hours B->C D Filter Crystalline Product C->D E Wash with Water, Ethanol, and Ether D->E F Dry the Product E->F G Characterization (MP, NMR, MS, etc.) F->G

Caption: Experimental workflow for spinacine synthesis.

Discussion

The Pictet-Spengler reaction provides a high-yield and straightforward route for the synthesis of spinacine from readily available starting materials. The reaction conditions are relatively mild, and the product conveniently precipitates from the reaction mixture, simplifying its isolation. This protocol can serve as a basis for the synthesis of spinacine for further biological and pharmacological evaluation. For researchers interested in developing derivatives of spinacine, this synthetic route offers a versatile platform for introducing diversity by modifying the starting amino acid or the aldehyde component.

References

Application of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine in Neuropharmacology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a versatile core for the development of a diverse range of neuropharmacologically active agents. Its rigid, bicyclic framework, which can be considered a constrained analog of histamine and GABA, allows for the precise spatial orientation of substituents to achieve high affinity and selectivity for various neuronal targets. This structural motif is found in the naturally occurring amino acid, spinacine.[1] Derivatives of this scaffold have been investigated for their therapeutic potential in a variety of neurological and psychiatric disorders, primarily by modulating the activity of key neurotransmitter systems.[2][3]

This document provides detailed application notes on the two primary neuropharmacological applications of this scaffold: antagonism of the histamine H3 receptor and positive allosteric modulation of the GABA-A receptor. It also includes comprehensive, step-by-step protocols for key in vitro and in vivo assays relevant to the characterization of these compounds.

Application 1: Histamine H3 Receptor Antagonism/Inverse Agonism

The histamine H3 receptor (H3R) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[4] It functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[5] Additionally, it acts as a heteroreceptor on non-histaminergic neurons, modulating the release of other crucial neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin.[5] The H3 receptor exhibits high constitutive activity, meaning it is active even in the absence of its endogenous ligand, histamine.

Compounds based on the this compound scaffold have been designed as potent and selective H3 receptor antagonists and inverse agonists.[6][7][8] By blocking the constitutive inhibitory tone of H3 receptors, these compounds increase the release of histamine and other neurotransmitters in the brain. This "pro-cognitive" and wakefulness-promoting effect makes H3 receptor antagonists attractive candidates for the treatment of cognitive disorders such as Alzheimer's disease and attention-deficit hyperactivity disorder (ADHD), as well as sleep-wake disorders like narcolepsy.[5]

Signaling Pathway

Activation of the H3 receptor, which is coupled to the Gi/o protein, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][9] This in turn affects downstream pathways like the Protein Kinase A (PKA) and CREB signaling. H3 receptor activation can also modulate other pathways, including the MAPK and PI3K/AKT pathways, and influence ion channel activity.[1][3] H3R antagonists/inverse agonists block these effects, leading to a disinhibition of neurotransmitter release.

H3R_Signaling Histamine H3 Receptor Antagonist Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Inhibited Conversion H3R_Antagonist 4,5,6,7-tetrahydro-1H- imidazo[4,5-c]pyridine Derivative (Antagonist) H3R_Antagonist->H3R Blocks Neurotransmitter_Release Increased Neurotransmitter Release (ACh, NE, DA) H3R_Antagonist->Neurotransmitter_Release Leads to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Activates

Caption: Signaling pathway of the Histamine H3 receptor and the inhibitory action of an antagonist.

Application 2: GABAA Receptor Positive Allosteric Modulation

The γ-aminobutyric acid type A (GABAA) receptor is the primary mediator of fast inhibitory neurotransmission in the CNS.[10] It is a pentameric ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions (Cl-), leading to hyperpolarization of the neuron and a reduced likelihood of firing an action potential.[11][12] The structural relationship of the this compound core to known GABAA agonists like gaboxadol (THIP) suggests its potential to interact with GABAA receptors.[13][14]

Derivatives of the broader imidazopyridine class are well-known positive allosteric modulators (PAMs) of the GABAA receptor, binding to a site distinct from the GABA binding site (typically the benzodiazepine site) to enhance the effect of GABA.[11][15] GABAA PAMs increase the frequency or duration of channel opening in the presence of GABA, thereby potentiating the inhibitory signal. This mechanism is responsible for the anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of drugs like benzodiazepines. Developing subtype-selective GABAA PAMs based on the tetrahydroimidazo[4,5-c]pyridine scaffold could offer a more favorable side-effect profile, for instance, by providing anxiolysis without sedation.

Signaling Pathway

As a ligand-gated ion channel, the primary "signaling" of the GABAA receptor is the direct influx of chloride ions. However, this change in membrane potential and intracellular ion concentration can trigger downstream signaling events, such as the activation of protein kinases and changes in intracellular calcium levels, which can have longer-term effects on neuronal function.[2]

GABAA_Signaling GABAA Receptor Positive Allosteric Modulation cluster_membrane Cell Membrane GABAAR GABAA Receptor (Chloride Channel) Cl_in Cl- (intracellular) GABAAR->Cl_in PAM_Site Allosteric Site PAM_Site->GABAAR GABA_Site GABA Site GABA_Site->GABAAR GABA GABA GABA->GABA_Site Binds PAM 4,5,6,7-tetrahydro-1H- imidazo[4,5-c]pyridine Derivative (PAM) PAM->PAM_Site Binds Cl_out Cl- (extracellular) Cl_out->GABAAR Influx Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_in->Hyperpolarization Leads to Downstream Downstream Signaling (e.g., Ca2+ influx, PKC activation) Hyperpolarization->Downstream Can trigger

Caption: Mechanism of GABAA receptor positive allosteric modulation.

Data Presentation

The following tables present representative quantitative data for compounds targeting the Histamine H3 and GABAA receptors. Note that this data is for structurally related, but not identical, scaffolds to this compound, as comprehensive SAR data for this specific core was not available in the cited literature. This data illustrates the typical pharmacological parameters measured for these target classes.

Table 1: Representative Binding Affinities of Non-Imidazole Ligands for the Human Histamine H3 Receptor (hH3R) (Data selected from various sources for illustrative purposes)

Compound IDScaffoldhH3R Ki (nM)Reference
Pitolisant N-propylpentan-1-amine6.09
Compound 3d Purine2.91
Compound 3h Purine5.51
Compound 22 4,5-dihydropyridazin-3-one1.8
Compound 7 4-[(1H-imidazol-4-yl)methyl]piperidine0.8[4]

Table 2: Representative Binding Affinities and Functional Activities of Imidazo[1,2-a]pyrimidine Derivatives at GABAA Receptor Subtypes (Data selected from Goodacre et al., 2006 for illustrative purposes)

Compound IDα1 Ki (nM)α2 Ki (nM)α3 Ki (nM)α5 Ki (nM)α2 Functional Efficacy (%)Reference
14g 1.81.21.23.532
14k 2.21.11.34.830

Experimental Protocols

Protocol 1: Histamine H3 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the human histamine H3 receptor.

Binding_Assay_Workflow Workflow for H3 Receptor Binding Assay start Start prep_membranes Prepare membranes from HEK293 cells expressing hH3R start->prep_membranes incubate Incubate membranes, [3H]Nα-methylhistamine, and test compound (60 min, 25°C) prep_membranes->incubate prep_ligand Prepare serial dilutions of test compound prep_ligand->incubate filter Rapidly filter mixture through GF/B filters to separate bound and free radioligand incubate->filter wash Wash filters with ice-cold assay buffer filter->wash scintillation Measure radioactivity on filters using a scintillation counter wash->scintillation analyze Analyze data: Calculate IC50 and Ki values scintillation->analyze end End analyze->end

Caption: Workflow for H3 Receptor Binding Assay.

Materials:

  • Cell Membranes: Membranes from HEK293 cells stably expressing the recombinant human H3 receptor.

  • Radioligand: [3H]-Nα-methylhistamine (specific activity ~80 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compound: Stock solution in DMSO, serially diluted in assay buffer.

  • Non-specific Control: 10 µM unlabeled Imetit or Histamine.

  • 96-well microplates, glass fiber filters (GF/B), and a cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Preparation: Thaw the cell membrane preparation on ice. Dilute the membranes in assay buffer to a final concentration of 10-20 µg of protein per well.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer.

    • Non-specific Binding: 50 µL of 10 µM Imetit.

    • Test Compound: 50 µL of each concentration of the serially diluted test compound.

  • Add 50 µL of [3H]-Nα-methylhistamine (final concentration ~1 nM) to all wells.

  • Add 100 µL of the diluted membrane preparation to all wells to initiate the binding reaction. The total assay volume is 200 µL.

  • Incubation: Incubate the plate for 60 minutes at 25°C with gentle agitation.

  • Filtration: Terminate the incubation by rapid filtration through a glass fiber filter plate using a cell harvester.

  • Washing: Wash the filters three times with 300 µL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filter mat, add scintillation fluid to each filter, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis (e.g., sigmoidal dose-response).

    • Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: In Vivo Novel Object Recognition (NOR) Test

This protocol describes a behavioral test to assess recognition memory in rodents, a cognitive domain affected by H3 receptor modulation. The test is based on the innate tendency of rodents to explore a novel object more than a familiar one.[13][15]

NOR_Workflow Workflow for the Novel Object Recognition Test start Start day1 Day 1: Habituation (10 min in empty arena) start->day1 day2_pre Day 2: Pre-treatment (Administer vehicle or test compound) day1->day2_pre day2_train Day 2: Training Phase (T1) (10 min with two identical objects) day2_pre->day2_train delay Inter-trial Interval (e.g., 1 hour) day2_train->delay day2_test Day 2: Test Phase (T2) (5 min with one familiar and one novel object) delay->day2_test record Record exploration time for each object using video tracking day2_test->record analyze Analyze data: Calculate Discrimination Index record->analyze end End analyze->end

Caption: Workflow for the Novel Object Recognition Test.

Materials:

  • Subjects: Adult male mice or rats, singly housed.

  • Apparatus: An open-field arena (e.g., 40 x 40 x 40 cm), made of a non-porous material for easy cleaning.

  • Objects: Two sets of three-dimensional objects of similar size but different shapes and textures (e.g., small glass bottle, metal cube, plastic toy). The objects should be heavy enough that the animals cannot displace them.

  • Test Compound: Administered via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a pre-determined time before the training phase.

  • Video recording and tracking software (e.g., ANY-maze, EthoVision).

  • 70% ethanol for cleaning.

Procedure:

  • Habituation (Day 1):

    • Place each animal individually into the empty open-field arena.

    • Allow the animal to explore freely for 10 minutes.

    • Return the animal to its home cage.

    • Clean the arena thoroughly with 70% ethanol between each animal to eliminate olfactory cues.

  • Training (Day 2):

    • Administer the test compound or vehicle to the animals at the appropriate pre-treatment time (e.g., 30 minutes before training).

    • Place two identical objects (e.g., two metal cubes) in two adjacent corners of the arena.

    • Place the animal in the arena, facing the wall opposite the objects, and allow it to explore for 10 minutes.

    • Record the session using the video tracking system.

    • Return the animal to its home cage.

  • Inter-Trial Interval (ITI):

    • A retention interval of, for example, 1 hour is introduced between the training and test phases. The animal remains in its home cage during this time.

  • Testing (Day 2):

    • Clean the arena and objects thoroughly.

    • Replace one of the familiar objects with a novel object (e.g., one metal cube and one glass bottle). The position of the novel object should be counterbalanced across animals.

    • Place the animal back into the arena and allow it to explore for 5 minutes.

    • Record the session using the video tracking system.

  • Data Analysis:

    • Using the tracking software, quantify the time spent exploring each object. Exploration is typically defined as the animal's nose being within 2 cm of the object and pointing towards it.

    • Calculate the total exploration time (Familiar + Novel). Animals with very low total exploration time (<5 seconds) may be excluded.

    • Calculate a Discrimination Index (DI) using the formula: DI = (Time exploring Novel Object - Time exploring Familiar Object) / (Total Exploration Time)

    • A positive DI indicates that the animal remembers the familiar object and spends more time exploring the novel one.

    • Compare the DI between the vehicle-treated and compound-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).[7] An increase in the DI in the compound-treated group compared to a deficit model (e.g., scopolamine-induced amnesia) would indicate a pro-cognitive effect.

References

Application Notes and Protocols for the Characterization of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine, a key heterocyclic scaffold in medicinal chemistry. Detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy are presented to ensure accurate identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the molecular structure of this compound. Both ¹H and ¹³C NMR are essential for a complete structural assignment.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are based on the analysis of structurally related compounds and established NMR principles.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
H-2 7.5 - 7.7 Singlet
H-4 (CH₂) 3.8 - 4.0 Triplet
H-6 (CH₂) 2.8 - 3.0 Triplet
H-7 (CH₂) 3.3 - 3.5 Triplet
N-H (imidazole) 11.5 - 12.5 Broad Singlet

| N-H (piperidine) | 4.5 - 5.5 | Broad Singlet |

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Carbon Atom Predicted Chemical Shift (δ, ppm)
C-2 138 - 142
C-4 45 - 50
C-6 25 - 30
C-7 40 - 45
C-7a 120 - 125

| C-3a | 130 - 135 |

Experimental Protocol: NMR Spectroscopy

I. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆), which is effective for dissolving many heterocyclic compounds.

  • Dissolution: Gently vortex or sonicate the NMR tube to ensure the complete dissolution of the sample.

II. NMR Data Acquisition

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and match the probe for both ¹H and ¹³C nuclei.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: ~16 ppm, centered around 8 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: ~200-220 ppm, centered around 110 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096.

    • Temperature: 298 K.

III. Data Processing

  • Apply Fourier transform to the acquired Free Induction Decays (FIDs).

  • Phase correct the resulting spectra.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆: δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

  • Integrate the signals in the ¹H spectrum to determine proton ratios.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup (Lock & Shim) transfer->instrument h1_acq ¹H NMR Acquisition instrument->h1_acq c13_acq ¹³C NMR Acquisition instrument->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase & Baseline Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration (¹H) calibrate->integrate

Workflow for NMR analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of this compound and for monitoring reaction progress during its synthesis. A reverse-phase method is generally suitable for this class of compounds.

Recommended HPLC Method

Table 3: HPLC Method Parameters

Parameter Recommended Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm and 254 nm

| Injection Volume | 10 µL |

Experimental Protocol: HPLC Analysis

I. Preparation of Solutions

  • Mobile Phase A: Add 1 mL of formic acid to 999 mL of HPLC-grade water and mix thoroughly.

  • Mobile Phase B: Use HPLC-grade acetonitrile.

  • Sample Solution: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL). Dilute as necessary for analysis.

II. HPLC Analysis

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (95% A, 5% B) until a stable baseline is achieved.

  • Injection: Inject the sample solution onto the column.

  • Data Acquisition: Acquire data for the duration of the gradient run.

III. Data Analysis

  • Integrate the peak corresponding to this compound.

  • Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phases (A & B) equilibrate System Equilibration prep_mobile->equilibrate prep_sample Prepare Sample Solution inject Inject Sample prep_sample->inject equilibrate->inject run Gradient Elution inject->run detect UV Detection run->detect integrate Peak Integration detect->integrate purity Purity Calculation integrate->purity

General workflow for HPLC analysis.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a sensitive technique for determining the molecular weight and elemental composition of this compound. Tandem MS (MS/MS) can be used to probe its fragmentation pattern for structural confirmation.

Expected Mass Spectral Data

Table 4: ESI-MS Data for this compound

Ion Calculated m/z Observed m/z

| [M+H]⁺ | 124.0875 | ~124.1 |

Experimental Protocol: ESI-MS

I. Sample Preparation

  • Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v) with 0.1% formic acid to promote protonation.

II. MS Analysis

  • Instrumentation: Use an ESI-equipped mass spectrometer.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • MS Parameters (Positive Ion Mode):

    • Capillary Voltage: 3-4 kV.

    • Drying Gas (N₂): Flow rate and temperature optimized for signal intensity.

    • Scan Range: m/z 50-500.

  • MS/MS Analysis:

    • Select the [M+H]⁺ ion (m/z ~124.1) as the precursor ion.

    • Apply collision-induced dissociation (CID) with varying collision energies to induce fragmentation.

    • Acquire the product ion spectrum.

MS_Workflow prep Prepare Dilute Sample Solution infuse Infuse into ESI Source prep->infuse ms1 Full Scan MS (Detect [M+H]⁺) infuse->ms1 select Isolate [M+H]⁺ Precursor Ion ms1->select cid Collision-Induced Dissociation (CID) select->cid ms2 Product Ion Scan (MS/MS) cid->ms2 analysis Analyze Fragmentation Pattern ms2->analysis

Workflow for ESI-MS/MS analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the this compound molecule.

Characteristic IR Absorptions

Table 5: Key FT-IR Vibrational Frequencies

Wavenumber (cm⁻¹) Vibration Type Functional Group
3400 - 3200 N-H Stretch Imidazole & Piperidine N-H
3150 - 3050 C-H Stretch Imidazole C-H
2950 - 2800 C-H Stretch Aliphatic C-H (piperidine ring)
1650 - 1580 C=N Stretch Imidazole ring
1600 - 1450 C=C Stretch Imidazole ring
1470 - 1430 C-H Bend CH₂ scissoring

| 1100 - 1000 | C-N Stretch | Aliphatic and aromatic C-N |

Experimental Protocol: FT-IR Spectroscopy

I. Sample Preparation (KBr Pellet Method)

  • Grind a small amount (1-2 mg) of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

II. FT-IR Analysis

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Disclaimer: The quantitative data and protocols provided in these application notes are intended as a guide. Optimal conditions may vary depending on the specific instrumentation and sample characteristics. Method validation is recommended for all quantitative analyses.

Application Notes and Protocols: 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine as a Factor Xa Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine and its derivatives as potent and selective inhibitors of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade. This document includes a summary of their biological activity, detailed experimental protocols for their evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Factor Xa is a serine protease that plays a pivotal role in the blood coagulation cascade, catalyzing the conversion of prothrombin to thrombin. Thrombin, in turn, promotes the formation of fibrin clots. Inhibition of Factor Xa is a key therapeutic strategy for the prevention and treatment of thromboembolic disorders, such as deep vein thrombosis, pulmonary embolism, and stroke. The this compound scaffold has emerged as a promising core structure for the development of novel Factor Xa inhibitors. Derivatives based on this scaffold have demonstrated significant inhibitory activity and selectivity, making them attractive candidates for further drug development. It has been reported in the literature that this heterocyclic system can be utilized in the preparation of Factor Xa inhibitors.[1]

Quantitative Data Summary

Compound IDStructureRR1R2npIC50 (µM)
Example 1 Imidazo[4,5-c]pyridin-4-one derivativePhenylHH110.08
Example 2 Imidazo[4,5-c]pyridin-4-one derivative4-FluorophenylHH110.05
Example 3 Imidazo[4,5-c]pyridin-4-one derivative2-ThienylHH110.12
Example 4 Imidazo[4,5-c]pyridin-4-one derivativeCyclohexylHH110.55

Data extracted from patent WO2000020416A1. The IC50 values represent the concentration of the compound required to inhibit 50% of Factor Xa activity.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway FXII Factor XII FXIIa Factor XIIa FXII->FXIIa FXI Factor XI FXIIa->FXI activates FXIa Factor XIa FXI->FXIa FIX Factor IX FXIa->FIX activates FIXa Factor IXa FIX->FIXa FX Factor X FIXa->FX activates FVIIIa Factor VIIIa FVIIIa->FX TF Tissue Factor TF_FVIIa TF-FVIIa Complex TF->TF_FVIIa FVIIa Factor VIIa FVIIa->TF_FVIIa TF_FVIIa->FX activates FXa Factor Xa FX->FXa Prothrombin Prothrombin (Factor II) FXa->Prothrombin activates Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen cleaves Fibrin Fibrin (clot) Fibrinogen->Fibrin FVa Factor Va FVa->Prothrombin Inhibitor 4,5,6,7-tetrahydro-1H- imidazo[4,5-c]pyridine (and derivatives) Inhibitor->FXa inhibits

Caption: Blood Coagulation Cascade and the Role of Factor Xa Inhibition.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_evaluation Further Evaluation start Starting Materials (e.g., Histamine Dihydrochloride) synthesis Chemical Synthesis of This compound Derivatives start->synthesis purification Purification and Characterization (HPLC, NMR, MS) synthesis->purification primary_assay Primary Screening: Factor Xa Inhibition Assay (Chromogenic or Fluorometric) purification->primary_assay dose_response Dose-Response and IC50 Determination primary_assay->dose_response selectivity Selectivity Assays (e.g., Thrombin, Trypsin) dose_response->selectivity pk_pd Pharmacokinetic and Pharmacodynamic Studies selectivity->pk_pd in_vivo In Vivo Efficacy Models (e.g., Thrombosis models) pk_pd->in_vivo lead_optimization Lead Optimization in_vivo->lead_optimization

Caption: General Workflow for the Development of Factor Xa Inhibitors.

Experimental Protocols

The following are detailed protocols for key experiments involved in the evaluation of this compound derivatives as Factor Xa inhibitors.

Protocol 1: Synthesis of this compound Hydrochloride (Core Scaffold)

This protocol is adapted from publicly available literature.[1]

Materials:

  • Histamine dihydrochloride

  • Polymeric formaldehyde

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Rotary evaporator

Procedure:

  • Dissolve histamine dihydrochloride (e.g., 3.68 g, 20 mmol) and polymeric formaldehyde (e.g., 1.20 g, 40 mmol) in deionized water (e.g., 30 mL) in a round-bottom flask.

  • Attach a reflux condenser and heat the mixture to reflux for 4 hours.

  • After cooling to room temperature, evaporate the solvent under reduced pressure using a rotary evaporator.

  • Dry the resulting residue under vacuum to obtain the crude this compound hydrochloride. This product can often be used in subsequent steps without further purification.

Protocol 2: In Vitro Factor Xa Inhibition Assay (Chromogenic)

This protocol is a generalized procedure based on common methodologies for assessing Factor Xa inhibition.

Materials:

  • Human Factor Xa (purified)

  • Chromogenic Factor Xa substrate (e.g., S-2222)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4, containing NaCl and CaCl2)

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in the assay buffer. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).

  • Enzyme and Substrate Preparation: Dilute the human Factor Xa and the chromogenic substrate to their working concentrations in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add a defined volume of assay buffer, the test compound dilution, and the human Factor Xa solution.

    • Control Wells (100% activity): Add assay buffer, solvent control (instead of test compound), and the human Factor Xa solution.

    • Blank Wells (no enzyme): Add assay buffer and solvent control, but no human Factor Xa.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the chromogenic substrate solution to all wells to start the reaction.

  • Measurement: Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader. The rate of color development is proportional to the residual Factor Xa activity.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control wells.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Protocol 3: Prothrombin Time (PT) Assay

This assay assesses the effect of the inhibitor on the extrinsic and common pathways of coagulation in plasma.

Materials:

  • Citrated human plasma

  • Thromboplastin reagent (containing Tissue Factor and phospholipids)

  • Test compounds

  • Coagulometer

Procedure:

  • Plasma Preparation: Obtain platelet-poor plasma by centrifuging citrated whole blood.

  • Incubation: Pre-warm the plasma and thromboplastin reagent to 37°C.

  • Inhibitor Addition: Add a specific concentration of the test compound or vehicle control to the plasma and incubate for a defined period (e.g., 2-5 minutes) at 37°C.

  • Clotting Initiation: Add the pre-warmed thromboplastin reagent to the plasma-inhibitor mixture.

  • Measurement: The coagulometer will automatically measure the time it takes for a fibrin clot to form. This is the prothrombin time.

  • Data Analysis: Compare the prothrombin time of samples containing the inhibitor to the control samples to determine the anticoagulant effect. The results can be expressed as the concentration of the compound required to double the prothrombin time (x2 PT).

Disclaimer

These application notes are intended for research purposes only and should not be used for diagnostic or therapeutic applications. The provided protocols are generalized and may require optimization for specific experimental conditions and reagents. Always follow appropriate laboratory safety procedures.

References

Application Notes and Protocols for the Development of CDK Inhibitors Based on the 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle, transcription, and other fundamental cellular processes. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The imidazo[4,5-c]pyridine scaffold has emerged as a promising chemotype for the development of potent kinase inhibitors. This document provides detailed application notes and protocols for the development of CDK inhibitors based on the saturated 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine core, a novel area of exploration with potential for improved selectivity and drug-like properties.

While direct literature on this compound derivatives as CDK inhibitors is emerging, the protocols herein are built upon established methodologies for related imidazo[4,5-c]pyridine CDK inhibitors and general kinase inhibitor discovery pipelines.[1][2]

Signaling Pathway and Rationale

CDKs form active complexes with their regulatory cyclin partners to phosphorylate a multitude of protein substrates, thereby driving the progression of the cell cycle through distinct phases (G1, S, G2, M). For instance, the CDK4/6-Cyclin D complex phosphorylates the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and subsequent entry into the S phase. Similarly, CDK2-Cyclin E/A complexes are crucial for the G1/S transition and S phase progression. Inhibitors targeting these kinases can induce cell cycle arrest and apoptosis in cancer cells. The this compound scaffold offers a three-dimensional structure that can be exploited to achieve potent and selective inhibition of specific CDKs.

CDK_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase Growth_Factors Growth Factors Cyclin_D Cyclin D Growth_Factors->Cyclin_D CDK4_6 CDK4/6 Cyclin_D->CDK4_6 Rb Rb CDK4_6->Rb phosphorylates E2F E2F Rb->E2F inhibits Cyclin_E_A Cyclin E/A E2F->Cyclin_E_A promotes transcription Inhibitor 4,5,6,7-tetrahydro-1H- imidazo[4,5-c]pyridine Inhibitor Inhibitor->CDK4_6 CDK2 CDK2 Inhibitor->CDK2 Potential Target Cyclin_E_A->CDK2 DNA_Replication DNA Replication CDK2->DNA_Replication promotes

CDK Signaling Pathway and Point of Inhibition.

Data Presentation: Inhibitory Activity

Quantitative data for novel inhibitors should be systematically organized to facilitate structure-activity relationship (SAR) analysis. The following table provides a template for presenting the inhibitory potency of newly synthesized compounds against various CDK-cyclin complexes and their anti-proliferative activity in cancer cell lines.

Compound IDR-Group SubstitutionsCDK2/Cyclin A IC50 (nM)CDK4/Cyclin D1 IC50 (nM)CDK9/Cyclin T1 IC50 (nM)MCF-7 GI50 (µM)HCT116 GI50 (µM)
5b Pyridin-3-ylmethyl21>10,0005,6000.850.92
Control(e.g., Roscovitine)100>100,0008001512
New-Cmpd-1
New-Cmpd-2

Data for compound 5b and Roscovitine are adapted from related imidazo[4,5-c]pyridine series for illustrative purposes.[1][3]

Experimental Protocols

Protocol 1: Synthesis of the this compound Scaffold

This protocol is adapted from the synthesis of spinacines and provides a general route to the core scaffold.[4]

Synthesis_Workflow Histidine N-substituted Histidine Pictet_Spengler Pictet-Spengler Reaction (with Aldehyde/Ketone) Histidine->Pictet_Spengler Scaffold 4,5,6,7-Tetrahydro-1H- imidazo[4,5-c]pyridine Core Pictet_Spengler->Scaffold Derivatization Further Derivatization Scaffold->Derivatization Final_Compound Target CDK Inhibitor Derivatization->Final_Compound

General synthetic workflow for target compounds.

Materials:

  • N-substituted L-histidine

  • Aldehyde or ketone

  • Aqueous or alcoholic solvent

  • Acid catalyst (optional)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Dissolve the N-substituted histidine in the chosen solvent.

  • Add the desired aldehyde or ketone to the solution.

  • Heat the reaction mixture under reflux for a specified period (e.g., 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the this compound core structure.

  • Further chemical modifications (e.g., amide couplings, Suzuki reactions) can be performed on the core scaffold to generate a library of derivatives.

Protocol 2: Biochemical CDK Kinase Assay (Luminescence-based)

This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against specific CDK-cyclin complexes using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.[5]

Materials:

  • Recombinant CDK/cyclin enzymes (e.g., CDK2/Cyclin A, CDK4/Cyclin D1)

  • Substrate (e.g., Histone H1 peptide)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer with a final DMSO concentration ≤ 1%.

  • In a 384-well plate, add the test compound dilutions or vehicle control (DMSO).

  • Add the CDK/cyclin enzyme and substrate mixture to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ kit manufacturer's instructions. This involves adding the ADP-Glo™ reagent, incubating, then adding the Kinase Detection Reagent.

  • Read the luminescence signal using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell-based Proliferation Assay

This protocol describes how to assess the anti-proliferative effects of the synthesized compounds on cancer cell lines. It is important to note that metabolic assays (e.g., MTT, ATP-based) can sometimes be confounded by changes in cell size induced by CDK4/6 inhibitors. Therefore, DNA-based assays (e.g., CyQUANT) or direct cell counting are recommended for more accurate assessment of proliferation.[6][7]

Cell_Assay_Workflow Seed_Cells Seed Cancer Cells in 96-well Plate Treat_Cells Treat with Serial Dilutions of Inhibitor Seed_Cells->Treat_Cells Incubate Incubate for 72 hours Treat_Cells->Incubate Measure_Proliferation Measure Cell Proliferation (e.g., CyQUANT Assay) Incubate->Measure_Proliferation Analyze_Data Calculate GI50 Value Measure_Proliferation->Analyze_Data

Workflow for Cell-based Proliferation Assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • 96-well clear-bottom black plates

  • CyQUANT™ Cell Proliferation Assay Kit (or similar DNA-based quantification kit)

  • Fluorescence plate reader

Procedure:

  • Seed the cancer cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in complete cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of the test compounds or a vehicle control (DMSO).

  • Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO₂.

  • After the incubation period, lyse the cells and measure the DNA content using the CyQUANT™ kit according to the manufacturer's protocol.

  • Read the fluorescence using a plate reader with appropriate excitation and emission wavelengths.

  • Calculate the percentage of growth inhibition for each compound concentration relative to the vehicle-treated cells and determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel CDK inhibitors. The protocols outlined in this document provide a comprehensive framework for the synthesis, biochemical evaluation, and cell-based characterization of this new class of compounds. Through systematic exploration of the structure-activity relationships, it may be possible to develop potent and selective CDK inhibitors with therapeutic potential for the treatment of cancer.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound and its derivatives.

Issue 1: Low or No Yield in the Pictet-Spengler Reaction of Histidine Derivatives

  • Question: My Pictet-Spengler reaction using L-histidine and an aldehyde is resulting in a low yield of the desired this compound-6-carboxylic acid (spinacine). What are the possible causes and solutions?

  • Answer: Low yields in the Pictet-Spengler synthesis of spinacine and its analogs can stem from several factors. Here's a systematic approach to troubleshooting:

    • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or moderately increasing the temperature.

    • Suboptimal pH: The Pictet-Spengler reaction is highly pH-dependent. An inappropriate pH can hinder the cyclization step. The reaction is typically acid-catalyzed. If the acidity is too low, the reaction will be slow. If it's too high, it can lead to side reactions or degradation. Experiment with different acids (e.g., HCl, trifluoroacetic acid) and their concentrations to find the optimal pH.

    • Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. While aqueous conditions are common, exploring other solvents like acetonitrile or toluene might be beneficial, depending on the specific substrates.[1][2]

    • Side Reactions: The formation of byproducts is a common cause of low yields. "Tarring" or polymerization of starting materials or intermediates can occur under strong acidic conditions and elevated temperatures.[2][3] To mitigate this, try running the reaction at a lower temperature for a longer duration.

    • Starting Material Quality: Ensure the purity of your L-histidine and aldehyde. Impurities can interfere with the reaction.

Issue 2: Difficulty in Product Purification

  • Question: I am having trouble purifying the crude this compound from my reaction mixture. What purification strategies are recommended?

  • Answer: Purification of the highly polar tetrahydro-imidazo[4,5-c]pyridine core can be challenging. Here are some recommended techniques:

    • Crystallization: If the product is a solid, crystallization is often the most effective method for obtaining high purity. For the hydrochloride salt, which is a common form, recrystallization from an appropriate solvent system (e.g., methanol/ether) can be effective.

    • Column Chromatography: For non-crystalline products or to separate closely related impurities, column chromatography is the method of choice.

      • Normal Phase (Silica Gel): Due to the polar nature of the product, a polar mobile phase will be required. A common eluent system is a mixture of dichloromethane/methanol or chloroform/methanol, often with the addition of a small amount of ammonia or triethylamine to prevent streaking on the column.

      • Reversed-Phase (C18): For highly polar compounds, reversed-phase chromatography can provide better separation. A mobile phase of water/acetonitrile or water/methanol with a modifier like formic acid or trifluoroacetic acid is typically used.

    • Diastereomer Separation: In cases where the reaction produces diastereomers, such as in the synthesis of 4-(trifluoromethyl)-L-spinacine, separation can be achieved by protecting the functional groups to create less polar derivatives, which are more amenable to separation on silica gel. The protecting groups can then be removed to yield the pure diastereomers.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most straightforward synthesis method for the unsubstituted this compound core?

A1: The cyclization of histamine dihydrochloride with polymeric formaldehyde in refluxing water is a direct and high-yielding method for preparing the hydrochloride salt of this compound.[5] This one-step process is reported to give a quantitative yield and the product can often be used without further purification.[5]

Q2: How can I optimize the reaction conditions for the Pictet-Spengler synthesis of spinacine derivatives?

A2: Optimization of the Pictet-Spengler reaction involves a careful balance of several parameters. The table below summarizes the impact of different conditions on the reaction yield based on studies of related tetrahydro-furo[3,2-c]pyridines, which follow a similar reaction mechanism.[1][2][3]

Q3: Are there any known side reactions to be aware of during these syntheses?

A3: Yes, several side reactions can occur:

  • In the Pictet-Spengler reaction, excessive heat or strong acid can lead to the formation of tar-like substances.[2][3]

  • Hydrolysis of the tetrahydro-furo[3,2-c]pyridine ring, a related structure, has been observed in acidic conditions, leading to the formation of a piperidin-4-one derivative.[1][2][3] This suggests that the tetrahydropyridine ring in the target molecule could also be susceptible to cleavage under harsh acidic conditions.

  • When using formaldehyde in the histamine cyclization, polymerization of formaldehyde is a competing process. Using paraformaldehyde and ensuring it fully depolymerizes in the reaction mixture is crucial.

Data Presentation

Table 1: Optimization of Pictet-Spengler Reaction Conditions for Tetrahydro-furo[3,2-c]pyridine Synthesis (as a model for this compound synthesis)

EntrySolventAcid (equiv.)Temperature (°C)Time (h)Yield (%)Reference
1CH3CNHCl (2.0)501.526[1]
2CH3CNHCl (1.0)505.553[1]
3TolueneHCl (1.0)70258[1]
41,4-DioxaneHCl (1.0)7028[1]
5AcOHHCl (2.0)rt2431[1]
6AcOHHCl (2.0)70567[1]

Experimental Protocols

Protocol 1: Synthesis of this compound hydrochloride [5]

This protocol is based on the cyclization of histamine dihydrochloride with polymeric formaldehyde.

  • Materials:

    • Histamine dihydrochloride

    • Polymeric formaldehyde

    • Deionized water

  • Procedure:

    • Dissolve histamine dihydrochloride (3.68 g, 20 mmol, 1 eq) and polymeric formaldehyde (1.20 g, 40 mmol, 2 eq) in water (30 mL).

    • Heat the mixture to reflux for 4 hours.

    • Evaporate the volatiles under reduced pressure.

    • Dry the residue under vacuum to obtain the product.

  • Expected Yield: Quantitative. The product can often be used without further purification.

Protocol 2: General Procedure for the Pictet-Spengler Synthesis of 4-substituted-tetrahydro-furo[3,2-c]pyridines (as a model) [1][2]

This protocol provides a general guideline for the acid-catalyzed Pictet-Spengler reaction.

  • Materials:

    • 2-(Furan-2-yl)ethanamine derivative

    • Aldehyde

    • Acetic acid (AcOH)

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH) solution

  • Procedure:

    • In a reaction vessel, combine the 2-(furan-2-yl)ethanamine derivative (1 equivalent) and the aldehyde (1 equivalent) in acetic acid.

    • Add hydrochloric acid (2.0 equivalents) to the mixture.

    • Stir the reaction at 70 °C for 5 hours.

    • After cooling, neutralize the reaction mixture with an aqueous solution of NaOH.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound HCl start Start Materials: Histamine Dihydrochloride Polymeric Formaldehyde Water dissolve Dissolve in Water start->dissolve reflux Reflux for 4 hours dissolve->reflux evaporate Evaporate Volatiles reflux->evaporate dry Dry under Vacuum evaporate->dry product Final Product: This compound HCl dry->product

Caption: Experimental workflow for the synthesis of this compound hydrochloride.

troubleshooting_pictet_spengler cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield in Pictet-Spengler Reaction incomplete_rxn Incomplete Reaction start->incomplete_rxn bad_ph Suboptimal pH start->bad_ph wrong_solvent Solvent Choice start->wrong_solvent side_reactions Side Reactions (Tarring) start->side_reactions monitor_rxn Monitor reaction (TLC/LC-MS) Extend reaction time/increase temp. incomplete_rxn->monitor_rxn Solution optimize_ph Optimize acid type and concentration bad_ph->optimize_ph Solution screen_solvents Screen different solvents wrong_solvent->screen_solvents Solution adjust_conditions Lower temperature, extend reaction time side_reactions->adjust_conditions Solution

Caption: Troubleshooting flowchart for low yield in the Pictet-Spengler reaction.

References

Technical Support Center: Purification of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine and its derivatives.

Troubleshooting Guide

This guide addresses common issues observed during the purification of this compound.

Issue Potential Cause Recommended Solution
Low Recovery After Purification Incomplete reaction or degradation of the product. Monitor the synthesis reaction using TLC or LC-MS to ensure completion. For sensitive compounds, consider performing the reaction under an inert atmosphere and protecting it from light.[1]
Inefficient extraction. Adjust the pH of the aqueous layer during work-up to ensure the compound is in its desired form (free base or salt) for efficient extraction into the organic solvent.
Suboptimal purification technique. Evaluate and optimize the chosen purification method. For column chromatography, experiment with different solvent systems or stationary phases. Recrystallization from a suitable solvent can also enhance yield and purity.[1][2]
Co-elution of Impurities in Column Chromatography Similar polarity of the product and impurities. Try a different stationary phase (e.g., alumina instead of silica gel). Develop a gradient elution method for better separation.[1] Consider using High-Performance Liquid Chromatography (HPLC) for difficult separations.
Presence of regioisomers. The synthesis of related imidazopyridines can result in regioisomers which are often difficult to separate due to similar physical and chemical properties.[1] Preparative HPLC or Supercritical Fluid Chromatography (SFC) can be effective for separating isomers.[1]
Difficulty in Product Precipitation/Crystallization High solubility of the product in the chosen solvent. If the product is a salt (e.g., hydrochloride), try converting it to the free base, which may have different solubility properties. Experiment with a variety of anti-solvents to induce precipitation.
Presence of impurities inhibiting crystallization. Purify the crude product by another method, such as column chromatography, to remove impurities before attempting recrystallization.
Formation of Diastereomers Use of chiral starting materials or reagents. For derivatives like spinacine, diastereomers can form.[3] These can sometimes be separated by silica gel chromatography, potentially after conversion to a less polar derivative.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common purification techniques are recrystallization and column chromatography. For the hydrochloride salt, a simple work-up involving evaporation of volatiles and vacuum drying may be sufficient if high purity is achieved in the synthesis.[4] For more complex mixtures or derivatives, flash chromatography on silica gel is frequently employed.[5]

Q2: How can I remove unreacted starting materials from my crude product?

A2: Unreacted starting materials like histamine and formaldehyde derivatives can often be removed by careful selection of extraction and purification conditions. For instance, the basicity of this compound can be exploited in an acid-base extraction. Column chromatography with an appropriate solvent system is also effective.

Q3: I am having trouble separating my product from a closely related impurity. What should I do?

A3: If standard column chromatography fails, consider using a more efficient technique like preparative HPLC. Developing a gradient elution method can also improve resolution.[1] Alternatively, derivatizing the mixture to alter the polarity of the components might facilitate separation, after which the derivative can be converted back to the desired product.[3]

Q4: What is the best way to confirm the purity and structure of the final product?

A4: A combination of analytical techniques is recommended. Purity can be assessed using HPLC or LC-MS. The structure should be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. For complex cases involving regioisomers, 2D NMR techniques like NOESY and HMBC can be invaluable for unambiguous structure determination.[1]

Experimental Protocols

Protocol 1: General Recrystallization Procedure

This protocol is a general guideline and may require optimization for specific derivatives.

  • Dissolution: Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or water).[2]

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat the solution for a few minutes.[2]

  • Hot Filtration: Quickly filter the hot solution to remove insoluble impurities and activated charcoal.[2]

  • Crystallization: Allow the filtrate to cool slowly to room temperature to promote the formation of crystals. Further cooling in an ice bath can maximize the yield.[2]

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[2]

Protocol 2: General Column Chromatography Procedure

This protocol provides a general approach for purification using silica gel chromatography.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial elution solvent and pack it into a column.

  • Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the column.

  • Elution: Begin elution with a non-polar solvent or solvent mixture and gradually increase the polarity. A common gradient for related compounds is chloroform-methanol.[5]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude Product Mixture Workup Aqueous Work-up / Extraction Crude_Product->Workup Column_Chromatography Column Chromatography Workup->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Pure_Product Pure Product Recrystallization->Pure_Product Analysis Purity & Structural Analysis (HPLC, NMR, MS) Pure_Product->Analysis

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Purification Challenge Encountered Low_Yield Low Yield? Start->Low_Yield Impure_Product Impure Product? Low_Yield->Impure_Product No Check_Reaction Verify Reaction Completion (TLC/LC-MS) Low_Yield->Check_Reaction Yes Change_Stationary_Phase Change Stationary Phase Impure_Product->Change_Stationary_Phase Yes Successful_Purification Successful Purification Impure_Product->Successful_Purification No Optimize_Extraction Optimize Extraction pH Check_Reaction->Optimize_Extraction Optimize_Purification Optimize Purification Method Optimize_Extraction->Optimize_Purification Optimize_Purification->Successful_Purification Gradient_Elution Use Gradient Elution Change_Stationary_Phase->Gradient_Elution Preparative_HPLC Consider Preparative HPLC Gradient_Elution->Preparative_HPLC Preparative_HPLC->Successful_Purification

Caption: Decision tree for troubleshooting purification challenges.

References

Technical Support Center: Enhancing Solubility of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the solubilization of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound hydrochloride?

A1: As a hydrochloride salt of a heterocyclic amine, this compound hydrochloride is generally more soluble in aqueous solutions compared to its free base form.[1][2] Its solubility is pH-dependent, with higher solubility typically observed in acidic to neutral conditions. In organic solvents, its polarity suggests better solubility in polar protic solvents like methanol and ethanol, and limited solubility in non-polar aprotic solvents.

Q2: I am having trouble dissolving the compound in water. What could be the issue?

A2: Difficulty in dissolving this compound hydrochloride in water could be due to several factors:

  • Approaching saturation limit: You might be trying to dissolve the compound at a concentration near or exceeding its solubility limit in water at a given temperature.

  • pH of the water: The pH of your deionized water can vary. If the pH is slightly basic, it could decrease the solubility of the hydrochloride salt.[3]

  • Common ion effect: If your aqueous solution contains other chloride salts, it could suppress the dissolution of the hydrochloride salt.[4][5]

  • Kinetics of dissolution: The dissolution process may be slow. Ensure adequate mixing and time for the solid to dissolve.

Q3: Can I heat the solution to improve solubility?

A3: Yes, in many cases, increasing the temperature can enhance the solubility of solids in liquids.[6] However, it is crucial to first determine the thermal stability of this compound hydrochloride in your chosen solvent to avoid degradation. Start with gentle heating and monitor for any changes in color or the appearance of precipitates upon cooling, which might indicate supersaturation or degradation.

Q4: What are co-solvents and how can they help?

A4: Co-solvents are water-miscible organic solvents that can be added to an aqueous solution to increase the solubility of a poorly soluble compound.[7][8] For this compound hydrochloride, common co-solvents like ethanol, propylene glycol, and polyethylene glycol (PEG) can be effective. They work by reducing the polarity of the solvent system, which can better accommodate the organic structure of the molecule.[8]

Troubleshooting Guides

Issue 1: Low Solubility in Aqueous Buffers

Problem: The compound precipitates out of a buffered solution, or the desired concentration cannot be achieved.

Troubleshooting Workflow:

cluster_0 Troubleshooting Low Aqueous Solubility start Low Solubility Observed check_ph Verify Buffer pH start->check_ph adjust_ph Adjust pH to a more acidic range (e.g., pH 4-6) check_ph->adjust_ph pH > 7 check_concentration Is Concentration Too High? check_ph->check_concentration pH <= 7 adjust_ph->check_concentration reduce_concentration Lower the target concentration check_concentration->reduce_concentration Yes add_cosolvent Introduce a Co-solvent (e.g., Ethanol, PEG 400) check_concentration->add_cosolvent No reduce_concentration->add_cosolvent evaluate_surfactant Consider adding a surfactant (e.g., Polysorbate 80) add_cosolvent->evaluate_surfactant reassess Re-evaluate formulation strategy evaluate_surfactant->reassess

Caption: Workflow for addressing low solubility in aqueous buffers.

Possible Causes & Solutions:

Cause Solution
High pH of the buffer The hydrochloride salt is more soluble at a lower pH. Prepare buffers in the acidic to neutral range (e.g., pH 4.0 - 7.0) to maintain the ionized, more soluble form of the compound.[3]
Buffer Composition Certain buffer salts may interact with the compound and reduce its solubility. If using a phosphate buffer, consider switching to a citrate or acetate buffer to test for compatibility.
Concentration Exceeds Solubility The desired concentration may be above the intrinsic solubility in that specific buffer system. Either lower the concentration or employ solubility enhancement techniques.[9]
Issue 2: Precipitation Upon Addition of Co-solvent

Problem: Adding an organic co-solvent to an aqueous stock solution of the compound causes it to precipitate.

Troubleshooting Steps:

  • Reverse the order of addition: Instead of adding the co-solvent to the aqueous solution, try dissolving the compound directly in the co-solvent first, and then slowly add this organic stock solution to the aqueous phase with vigorous stirring.

  • Use a pre-mixed solvent system: Prepare the final solvent mixture (e.g., 10% ethanol in water) and then add the compound to this pre-mixed system.

  • Evaluate different co-solvents: The chosen co-solvent may not be optimal. Test a range of pharmaceutically acceptable co-solvents.[10]

Experimental Protocols

Protocol 1: Determining Approximate Solubility in Various Solvents

This protocol uses a shake-flask method to estimate the equilibrium solubility.

Materials:

  • This compound hydrochloride

  • Selection of solvents (e.g., Water, PBS pH 7.4, 0.1 N HCl, Ethanol, Methanol, Propylene Glycol, DMSO)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Analytical balance

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of the compound to a vial containing a known volume of the solvent (e.g., 1 mL).

  • Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C).

  • Equilibrate the samples for 24-48 hours.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC, UV-Vis).

  • Calculate the solubility in mg/mL or µg/mL.

Protocol 2: Enhancing Aqueous Solubility using Co-solvents

Objective: To prepare a stock solution of a target concentration (e.g., 10 mg/mL) that is not achievable in water alone.

Methodology Workflow:

cluster_1 Co-solvent Solubility Enhancement Protocol start Weigh Compound select_cosolvent Select Co-solvent (e.g., Ethanol, PEG 400) start->select_cosolvent dissolve_in_cosolvent Dissolve compound in a minimal volume of co-solvent select_cosolvent->dissolve_in_cosolvent add_aqueous Gradually add aqueous phase (e.g., water, buffer) with vortexing dissolve_in_cosolvent->add_aqueous check_clarity Observe for Clarity add_aqueous->check_clarity adjust_volume Adjust to final volume check_clarity->adjust_volume Clear precipitate Precipitation Occurs check_clarity->precipitate Not Clear success Clear Solution Achieved adjust_volume->success

Caption: A stepwise protocol for enhancing solubility with co-solvents.

Procedure:

  • Based on preliminary tests, select a suitable co-solvent (e.g., Ethanol).

  • Weigh the required amount of this compound hydrochloride.

  • Add a small volume of the co-solvent to the solid and vortex until fully dissolved.

  • Slowly add the aqueous vehicle (e.g., sterile water) to the co-solvent solution in a stepwise manner, with continuous mixing.

  • Once all the aqueous vehicle has been added, bring the solution to the final desired volume.

  • Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.

Data Presentation

Table 1: Approximate Solubility of this compound hydrochloride in Common Solvents at 25°C
SolventSolvent TypeApproximate Solubility (mg/mL)
Deionized WaterPolar Protic~ 25 - 50
0.1 N HClAqueous Acidic> 100
PBS (pH 7.4)Aqueous Buffer~ 20 - 40
EthanolPolar Protic~ 10 - 20
MethanolPolar Protic~ 15 - 30
Propylene GlycolPolar Protic~ 50 - 75
DMSOPolar Aprotic> 100
DichloromethaneNon-polar Aprotic< 0.1

Note: These values are illustrative and should be determined experimentally.

Table 2: Effect of Co-solvents on Aqueous Solubility at 25°C
Aqueous SystemCo-solvent% Co-solvent (v/v)Approximate Solubility (mg/mL)
WaterEthanol10%~ 40 - 60
WaterEthanol20%~ 60 - 80
WaterPEG 40010%~ 50 - 75
WaterPEG 40020%~ 75 - 100

Note: These values are for demonstration and should be confirmed through experimentation.

Signaling Pathways and Logical Relationships

The decision-making process for selecting a solubilization strategy can be visualized as follows:

cluster_2 Solubility Enhancement Strategy Selection start Initial Solubility Assessment is_aqueous Aqueous Vehicle? start->is_aqueous is_organic Organic Solvent? start->is_organic ph_modification pH Adjustment is_aqueous->ph_modification Yes select_polar Select Appropriate Polar Solvent is_organic->select_polar Yes cosolvents Co-solvents ph_modification->cosolvents surfactants Surfactants cosolvents->surfactants complexation Complexation (e.g., Cyclodextrins) surfactants->complexation solid_dispersion Solid Dispersion Techniques select_polar->solid_dispersion

References

stability issues of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability issues of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine in solution. The information is intended for researchers, scientists, and drug development professionals to aid in experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, exposure to oxygen, light, and elevated temperatures. The tetrahydropyridine ring is susceptible to oxidation, which can lead to the formation of the more stable aromatic pyridine derivative.

Q2: What is the expected shelf-life of this compound in solution?

A2: The shelf-life in solution is highly dependent on the storage conditions. In an aqueous solution at neutral pH, protected from light and oxygen, the compound may be stable for several days to weeks at refrigerated temperatures. However, under forcing conditions such as acidic or basic pH, or exposure to light and oxygen, degradation can occur more rapidly. For long-term storage, it is recommended to store the compound as a solid under an inert atmosphere in a cool, dark place.

Q3: Are there any known degradation products of this compound?

A3: The most likely degradation product is the corresponding aromatic compound, 1H-imidazo[4,5-c]pyridine, formed through oxidation of the tetrahydropyridine ring. Other minor degradation products may arise from ring-opening or polymerization, particularly under harsh conditions.

Q4: How does the pH of the solution affect the stability of this compound?

A4: The stability of this compound is pH-dependent. The basic nitrogen atoms in the imidazo[4,5-c]pyridine ring system can be protonated at acidic pH, which may influence the electronic properties and susceptibility to degradation. It is advisable to conduct pilot stability studies at the intended pH of your experiment.

Q5: What are the recommended storage conditions for solutions of this compound?

A5: For short-term use, solutions should be stored at 2-8°C, protected from light, and in a tightly sealed container to minimize exposure to air. For longer-term storage, it is recommended to prepare fresh solutions. If solutions must be stored for an extended period, consider degassing the solvent and storing under an inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Guide

Issue Encountered Possible Cause Suggested Solution
Loss of compound potency or activity over a short period. Compound degradation in solution.Prepare fresh solutions before each experiment. If this is not feasible, store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light and oxygen.
Appearance of a yellow or brown tint in a previously colorless solution. Formation of colored degradation products, likely due to oxidation or photodegradation.Discard the discolored solution and prepare a fresh one. Ensure that the solution is protected from light by using amber vials or wrapping the container in aluminum foil. Minimize headspace in the vial to reduce contact with oxygen.
Unexpected peaks observed during analytical analysis (e.g., HPLC, LC-MS). Presence of degradation products.Confirm the identity of the new peaks by mass spectrometry. The most probable degradation product is the aromatized pyridine derivative. Optimize your experimental conditions (e.g., pH, temperature) to minimize degradation.
Inconsistent experimental results between batches of solutions. Variable rates of degradation due to differences in solution preparation or storage.Standardize your solution preparation and storage protocols. Always use freshly prepared solutions for critical experiments. Perform a quick purity check of the solution using a suitable analytical method before use.

Summary of Stability Factors

Factor Effect on Stability Recommendations
pH Stability is pH-dependent. Extremes in pH (both acidic and basic) may accelerate degradation.Buffer the solution to the desired pH and conduct preliminary stability tests at that pH.
Oxygen The tetrahydropyridine ring is susceptible to oxidation, leading to aromatization.[1][2]Use deoxygenated solvents for solution preparation. Store solutions under an inert atmosphere (e.g., nitrogen or argon).
Light Exposure to UV or visible light can promote photodegradation, potentially through radical mechanisms.[3]Protect solutions from light by using amber glass vials or by wrapping containers in aluminum foil.
Temperature Higher temperatures generally increase the rate of degradation.Store solutions at low temperatures (2-8°C for short-term, -20°C or -80°C for longer-term). Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and pathways.[4][5][6]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.

  • Photodegradation: Expose the stock solution to a light source according to ICH Q1B guidelines.

3. Sample Analysis:

  • At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (to be determined by UV scan of the parent compound).

  • Injection Volume: 10 µL.

2. Method Validation:

  • The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The specificity of the method should be established by demonstrating that the peak for the parent compound is well-resolved from any degradation products formed during the forced degradation study.

Visualizations

degradation_pathway parent This compound oxidized 1H-imidazo[4,5-c]pyridine parent->oxidized Oxidation (O2, light, heat)

Caption: Potential oxidative degradation pathway.

References

troubleshooting common side reactions in imidazo[4,5-c]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of imidazo[4,5-c]pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to imidazo[4,5-c]pyridines and what are the primary challenges?

The most prevalent method for synthesizing the imidazo[4,5-c]pyridine core is through the condensation of 3,4-diaminopyridine with a carboxylic acid or an aldehyde.[1] While this method is widely used, a significant challenge is controlling regioselectivity when using substituted 3,4-diaminopyridines, which can lead to the formation of isomeric byproducts. Other common issues include incomplete cyclization, N-oxide formation, and the generation of tar-like impurities.

Q2: How can I minimize the formation of regioisomers?

The formation of regioisomers is a frequent complication. The regiochemical outcome can be influenced by the steric and electronic properties of the substituents on the 3,4-diaminopyridine starting material, as well as the reaction conditions.

Strategies to control regioselectivity include:

  • Catalyst Selection: The choice of catalyst can significantly impact the regioselectivity of the reaction. Comparative studies of different catalysts may be necessary to find the optimal conditions for a specific substrate.

  • Protecting Groups: In some cases, employing protecting groups on one of the amino functionalities of the diaminopyridine can direct the cyclization to the desired position.

  • Stepwise Synthesis: A stepwise approach, where the imidazole ring is formed in a controlled manner, can offer better regiochemical control compared to a one-pot condensation.

Q3: What causes incomplete cyclization and how can I drive the reaction to completion?

Incomplete cyclization results in the persistence of intermediate species, such as amides or Schiff bases, leading to a lower yield of the desired imidazo[4,5-c]pyridine.

Troubleshooting incomplete cyclization:

  • Reaction Time and Temperature: Prolonging the reaction time or increasing the temperature can often promote complete cyclization. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal duration.[2]

  • Dehydrating Agents: In syntheses involving carboxylic acids, the removal of water is essential to drive the equilibrium towards the cyclized product. The use of dehydrating agents like polyphosphoric acid (PPA) or operating under conditions that facilitate water removal (e.g., a Dean-Stark apparatus) can be beneficial.[1]

  • Catalyst Activity: Ensure the catalyst, if used, is active and present in the appropriate concentration.

Q4: How can I detect and prevent the formation of N-oxides?

N-oxide formation can occur if the pyridine nitrogen is oxidized during the synthesis, particularly if oxidizing agents are present or if the reaction is exposed to air at high temperatures.

Identification and Mitigation of N-oxides:

  • Characterization: N-oxides can be identified by spectroscopic methods. In Mass Spectrometry (MS), the molecular ion peak will be 16 atomic mass units higher than the expected product. 1H NMR spectroscopy may show a downfield shift of the pyridine protons.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent aerial oxidation.[2]

  • Control of Oxidants: Carefully control the stoichiometry of any oxidizing agents used in the reaction.

Q5: What leads to the formation of tar-like impurities and how can I avoid it?

Tar formation is often a result of polymerization or degradation of starting materials or products, especially at high temperatures or in the presence of strong acids.

Preventing Tar Formation:

  • Temperature Control: Avoid excessively high reaction temperatures.

  • Purity of Starting Materials: Use high-purity starting materials, as impurities can often initiate polymerization.

  • Gradual Addition of Reagents: Adding reagents portion-wise can help to control exothermic reactions and prevent localized overheating.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Imidazo[4,5-c]pyridine
Possible Cause Suggested Solution
Incomplete Cyclization - Monitor reaction progress by TLC/LC-MS.[2]- Increase reaction time and/or temperature.[2]- Use a dehydrating agent (e.g., PPA) or azeotropic removal of water.[1]
Side Reactions (e.g., Regioisomer Formation) - Modify reaction conditions (solvent, temperature, catalyst) to favor the desired isomer.- Consider a stepwise synthetic approach for better regiocontrol.
Degradation of Starting Materials or Product - Ensure the purity of reagents and solvents.[2]- Run the reaction under an inert atmosphere if sensitive to air.[2]- Optimize the reaction temperature to avoid decomposition.
Inefficient Purification - Experiment with different chromatographic conditions (e.g., solvent systems, stationary phases).[2]- Consider recrystallization as an alternative or additional purification step.
Poor Quality Starting Materials - Verify the purity of 3,4-diaminopyridine and the coupling partner by analytical techniques (NMR, MS, etc.) before use.
Issue 2: Presence of an Impurity with a Molecular Weight 16 Da Higher than the Product
Possible Cause Suggested Solution
N-Oxide Formation - Perform the reaction under an inert atmosphere (N₂ or Ar).[2]- Degas solvents before use.- Avoid excessive temperatures that might promote oxidation.- If an oxidizing agent is necessary, use a milder reagent or optimize its stoichiometry.
Issue 3: Formation of a Mixture of Regioisomers
Possible Cause Suggested Solution
Non-selective Cyclization with Substituted 3,4-Diaminopyridine - Optimize Reaction Conditions: Systematically vary the solvent, temperature, and catalyst to determine the optimal conditions for the desired regioisomer.- Steric Hindrance: Introduce bulky substituents on the starting materials to sterically direct the cyclization to a specific nitrogen atom.- Electronic Effects: Modify the electronic properties of the substituents on the diaminopyridine to influence the nucleophilicity of the amino groups.- Chromatographic Separation: If regioisomers are formed, develop a robust HPLC or column chromatography method for their separation.[2]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Substituted-1H-imidazo[4,5-c]pyridines

This protocol describes a general method for the condensation of 3,4-diaminopyridine with a carboxylic acid.

Materials:

  • 3,4-Diaminopyridine (1.0 eq)

  • Carboxylic Acid (1.0-1.2 eq)

  • Polyphosphoric Acid (PPA)

Procedure:

  • Combine 3,4-diaminopyridine and the carboxylic acid in a round-bottom flask.

  • Add polyphosphoric acid to the mixture. The amount of PPA should be sufficient to ensure good stirring.

  • Heat the reaction mixture with stirring. The optimal temperature and time will depend on the specific substrates and should be determined by monitoring the reaction progress (e.g., by TLC or LC-MS). A typical range is 150-200 °C for several hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully add the reaction mixture to a beaker of crushed ice and water.

  • Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until the product precipitates.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-substituted-1H-imidazo[4,5-c]pyridine.

Protocol 2: Purification of Regioisomers by HPLC

This protocol provides a general guideline for the separation of regioisomeric imidazo[4,5-c]pyridines using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Columns:

  • A preparative HPLC system equipped with a UV detector.

  • A suitable stationary phase, typically a C18 reversed-phase column.

Mobile Phase Selection:

  • A common mobile phase system consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

Method Development:

  • Analytical Scale: Begin by developing a separation method on an analytical HPLC system to determine the optimal mobile phase composition and gradient.

  • Gradient Elution: A gradient elution is often necessary to achieve good separation of closely eluting isomers. A typical starting point is a linear gradient from a low to a high percentage of the organic solvent.[2]

  • Optimization: Inject a sample of the isomeric mixture and monitor the separation. Adjust the gradient slope, flow rate, and mobile phase composition to maximize the resolution between the isomer peaks.[2]

  • Scale-Up: Once an effective analytical separation is achieved, the method can be scaled up to a preparative HPLC system to isolate larger quantities of each regioisomer.[2]

Visualizing Workflows

Troubleshooting Low Product Yield

LowYieldTroubleshooting start Low Yield Observed check_reaction Monitor Reaction Progress (TLC, LC-MS) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete extend_reaction Increase Time/Temp Add Dehydrating Agent incomplete->extend_reaction Yes side_products Side Products Observed? incomplete->side_products No extend_reaction->check_reaction end_good Yield Improved extend_reaction->end_good optimize_conditions Optimize Conditions (Solvent, Catalyst, Temp) side_products->optimize_conditions Yes purification_issue Difficulty in Purification? side_products->purification_issue No optimize_conditions->check_reaction optimize_conditions->end_good optimize_purification Modify Purification Method (Column, Recrystallization) purification_issue->optimize_purification Yes check_sm Check Starting Material Purity purification_issue->check_sm No optimize_purification->end_good optimize_purification->end_good end_bad Yield Still Low Consult Further check_sm->end_bad

Caption: Troubleshooting workflow for low product yield.

Regioisomer Formation and Mitigation Strategy

RegioisomerStrategy cluster_strategies Mitigation Strategies start Substituted 3,4-Diaminopyridine reaction Condensation Reaction start->reaction mixture Mixture of Regioisomers reaction->mixture optimize Optimize Conditions (Temp, Catalyst, Solvent) mixture->optimize sterics Modify Steric Bulk of Substituents mixture->sterics electronics Alter Electronic Properties mixture->electronics separation Chromatographic Separation (HPLC) mixture->separation isomer1 Desired Regioisomer separation->isomer1 isomer2 Undesired Regioisomer separation->isomer2

Caption: Strategy for addressing regioisomer formation.

References

Technical Support Center: Optimizing N-Alkylation of Imidazo[4,5-c]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of imidazo[4,5-c]pyridines. The following sections offer detailed experimental protocols, address common challenges, and present key data to facilitate the optimization of this critical reaction.

Troubleshooting Guide

This guide addresses specific issues that may arise during the N-alkylation of imidazo[4,5-c]pyridines, providing potential causes and actionable solutions.

Issue EncounteredPotential Cause(s)Suggested Solutions
Low or No Product Yield 1. Inactive Starting Material: The imidazo[4,5-c]pyridine may not be sufficiently deprotonated. 2. Poorly Reactive Alkylating Agent: The alkyl halide or other alkylating agent may not be reactive enough under the chosen conditions. 3. Suboptimal Reaction Temperature: The reaction may require heating to proceed at an appreciable rate. 4. Degradation: Starting materials or the product may be degrading under the reaction conditions.1. Base Selection: If using a weak base like K₂CO₃, consider switching to a stronger base such as NaH. Ensure anhydrous conditions when using strong bases.[1] 2. Alkylating Agent Reactivity: Switch to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl bromide or iodide). 3. Temperature Optimization: Gradually increase the reaction temperature (e.g., to 60-80 °C) and monitor the progress by TLC or LC-MS.[1] 4. Inert Atmosphere: If degradation is suspected, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Multiple Products (Poor Regioselectivity) 1. Multiple Reactive Nitrogen Atoms: The imidazo[4,5-c]pyridine core has multiple nucleophilic nitrogen atoms, leading to the formation of regioisomers.[2] 2. Reaction Conditions: The choice of base, solvent, and temperature can influence the ratio of regioisomers.1. Characterization is Key: Accurately identify the formed regioisomers using 2D-NOESY and HMBC NMR techniques.[3][4] 2. Systematic Optimization: Methodically vary the base (e.g., K₂CO₃, Cs₂CO₃, NaH) and solvent (e.g., DMF, acetonitrile, THF) to determine the optimal conditions for the desired isomer.[1] 3. Steric Hindrance: Consider if steric hindrance on the imidazo[4,5-c]pyridine or the alkylating agent can be exploited to favor the formation of a specific isomer.
Formation of a Disubstituted Product 1. Excess Alkylating Agent: Using a large excess of the alkylating agent can lead to a second alkylation event. 2. High Reactivity: A highly reactive alkylating agent may favor disubstitution.1. Stoichiometry Control: Use a slight excess of the imidazo[4,5-c]pyridine relative to the alkylating agent.[1] 2. Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration.[1] 3. Reaction Monitoring: Closely monitor the reaction's progress and stop it once the monosubstituted product is predominantly formed.[1]
Difficult Purification of Products 1. Similar Polarity of Regioisomers: The formed regioisomers often have very similar polarities, making separation by standard column chromatography challenging.[5] 2. Tailing or Poor Peak Shape: Residual base or acidic/basic functionalities on the products can lead to poor chromatographic performance.1. Advanced Chromatography: Utilize high-performance liquid chromatography (HPLC), potentially with a reversed-phase (e.g., C18) or a pentafluorophenyl (PFP) column for better separation.[5] 2. Mobile Phase Modifiers: Add a small amount of an acid (e.g., formic acid) or a base (e.g., triethylamine) to the mobile phase to improve peak shape.[5] 3. Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent system can be an effective purification method.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common reaction conditions for the N-alkylation of imidazo[4,5-c]pyridines?

A1: The most frequently reported conditions involve the use of potassium carbonate (K₂CO₃) as the base in N,N-dimethylformamide (DMF) as the solvent at room temperature.[3][4][6] However, optimization of the base, solvent, and temperature is often necessary to achieve the desired outcome.

Q2: How can I determine the regiochemistry of my N-alkylated products?

A2: The unequivocal determination of the N-alkylation position is most reliably achieved using two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, Nuclear Overhauser Effect Spectroscopy (2D-NOESY) is invaluable for identifying through-space correlations between the protons of the newly introduced alkyl group and the protons on the pyridine ring, thereby confirming the site of alkylation.[3][4] Heteronuclear Multiple Bond Correlation (HMBC) can also provide crucial connectivity information.

Q3: My reaction is very slow. What can I do to increase the reaction rate?

A3: To increase the reaction rate, you can try several approaches. Increasing the reaction temperature is a common strategy. If the reaction is still slow, consider using a more polar aprotic solvent like DMSO, or switching to a stronger base such as sodium hydride (NaH) to ensure complete deprotonation of the imidazo[4,5-c]pyridine.[1]

Q4: What are some common side reactions in the N-alkylation of imidazo[4,5-c]pyridines?

A4: Besides the formation of regioisomers, a common side reaction is dialkylation, especially when an excess of a reactive alkylating agent is used.[1] C-alkylation at the imidazole ring is less common but can occur under certain conditions. Decomposition of starting materials or products may also be observed, particularly at elevated temperatures.[1]

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the N-alkylation of various imidazo[4,5-c]pyridine derivatives as reported in the literature.

Table 1: N-Alkylation of 2-substituted-5H-imidazo[4,5-c]pyridines

2-SubstituentAlkylating AgentBaseSolventTemperatureTime (h)Yield (%)Reference
2-(4-(4-fluorophenoxy)phenyl)1-(chloromethyl)-4-methoxybenzeneK₂CO₃DMFRoom Temp.OvernightNot specified[3]
2-(substituted phenyl)Benzyl bromidesK₂CO₃DMFNot specifiedNot specifiedNot specified
2-(substituted phenyl)4-chlorobenzyl bromideK₂CO₃DMFNot specifiedNot specifiedPredominantly N⁵[4]
2-(substituted phenyl)Butyl bromideK₂CO₃DMFNot specifiedNot specifiedPredominantly N⁵[4]

Note: Yields are often reported for the major regioisomer after purification.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using Potassium Carbonate

This protocol is a general method for the N-alkylation of imidazo[4,5-c]pyridines using a weak base.

Materials:

  • Substituted imidazo[4,5-c]pyridine

  • Alkylating agent (e.g., alkyl halide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the substituted imidazo[4,5-c]pyridine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5-2.2 eq).

  • Stir the suspension at room temperature for 30-60 minutes.

  • Add the alkylating agent (1.0-1.2 eq) dropwise to the stirred mixture.

  • Stir the reaction mixture at room temperature or heat to a suitable temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.[2]

Visualizations

experimental_workflow start Start reactants 1. Add Imidazo[4,5-c]pyridine and K2CO3 to DMF start->reactants stir1 2. Stir at Room Temperature reactants->stir1 add_alkyl 3. Add Alkylating Agent stir1->add_alkyl reaction 4. Stir at RT or Heat (Monitor by TLC/LC-MS) add_alkyl->reaction workup 5. Aqueous Workup (Water, Ethyl Acetate) reaction->workup purify 6. Purification (Column Chromatography or Recrystallization) workup->purify product Final Product purify->product

Caption: General experimental workflow for N-alkylation.

troubleshooting_workflow start Low Yield or No Reaction? check_base Is the base strong enough? (e.g., K2CO3 vs. NaH) start->check_base Yes multiple_products Multiple Products Formed? start->multiple_products No check_temp Is the temperature optimal? check_base->check_temp check_alkylating Is the alkylating agent reactive? check_temp->check_alkylating optimize_conditions Systematically vary base and solvent multiple_products->optimize_conditions Yes purification_issue Difficulty in Purification? multiple_products->purification_issue No hplc Use HPLC with appropriate column purification_issue->hplc Yes mobile_phase Add mobile phase modifiers hplc->mobile_phase

Caption: Troubleshooting decision tree for N-alkylation.

References

Technical Support Center: Overcoming Resistance to Imidazo[4,5-c]pyridine-Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with imidazo[4,5-c]pyridine-based drugs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and overcome experimental challenges related to drug resistance.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary suspected mechanisms of resistance to imidazo[4,5-c]pyridine-based drugs?

A1: While specific mechanisms are drug- and cell-line-dependent, the primary anticipated mechanisms, based on known resistance patterns for other small molecule inhibitors, include:

  • Target Alteration: Mutations in the drug's target protein (e.g., a kinase, receptor, or enzyme) can prevent or reduce drug binding, rendering it ineffective.[1]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, which act as cellular pumps, can actively remove the drug from the cell, lowering its intracellular concentration to sub-therapeutic levels.[1][2]

  • Activation of Bypass Signaling Pathways: Cells may develop resistance by upregulating alternative signaling pathways that compensate for the inhibitory effect of the drug, allowing for continued proliferation and survival.

  • Drug Metabolism: Increased metabolic inactivation of the compound within the cell can also contribute to reduced efficacy.[1]

Q2: My cells are showing a gradual increase in the IC50 value for my imidazo[4,5-c]pyridine compound. What does this signify?

A2: A gradual and consistent increase in the half-maximal inhibitory concentration (IC50) is a classic indicator that the cell population is developing resistance. This occurs as a subset of cells with inherent or newly acquired resistance mechanisms survives treatment and proliferates, eventually becoming the dominant population in the culture.[3] It is crucial to monitor and quantify this shift in IC50 over time.

Q3: How can I confirm if my resistant cell line is overexpressing an ABC transporter?

A3: You can investigate ABC transporter overexpression using a combination of methods:

  • Quantitative RT-PCR (qRT-PCR): To measure the mRNA expression levels of common ABC transporter genes (e.g., ABCB1/MDR1, ABCG2/BCRP).

  • Western Blotting: To quantify the protein levels of these transporters.

  • Functional Efflux Assays: Using fluorescent substrates of ABC transporters (e.g., Rhodamine 123, Hoechst 33342). Increased efflux of these dyes, which can be reversed by known efflux pump inhibitors, indicates higher transporter activity.

Q4: What is the first step I should take if I suspect my drug's target protein is mutated in my resistant cells?

A4: The first and most direct step is to sequence the gene encoding the target protein from both your parental (sensitive) and resistant cell lines.[1] This will allow you to identify any specific point mutations, insertions, or deletions that may have occurred in the resistant population. Computational modeling can then be used to predict how these mutations might affect drug binding.[4][5]

Section 2: Troubleshooting Guides

Guide 1: Inconsistent IC50 Values in Cell Viability Assays

This guide addresses common issues that lead to unreliable IC50 data when testing imidazo[4,5-c]pyridine-based drugs.

Problem Possible Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding density.[1]Ensure the cell suspension is homogenous before and during plating. Mix the suspension gently between pipetting.
Edge effects in the multi-well plate.[1]Avoid using the outer wells for experimental data. Fill them with sterile PBS or media to maintain humidity.
IC50 value is unexpectedly high across all cell lines Drug instability or precipitation in media.[1]Prepare fresh drug dilutions for each experiment. Check the solubility of your compound in the final culture medium. The final DMSO concentration should not exceed 0.5%.[6]
Incorrect drug concentration calculations.Double-check all calculations for serial dilutions.
No dose-response curve observed (cells are either all alive or all dead) Inappropriate drug concentration range.[7]Perform a broad-range dose-response experiment first (e.g., 1 nM to 100 µM) to identify the approximate effective range, then perform a narrower, more detailed curve around the estimated IC50.[7]
Guide 2: Investigating Increased Drug Efflux

This guide provides steps to troubleshoot experiments designed to measure drug efflux as a resistance mechanism.

Problem Possible Cause Recommended Solution
No difference in fluorescent dye accumulation between sensitive and resistant cells The specific ABC transporter responsible for efflux is not affected by the dye used.Test a panel of fluorescent substrates (e.g., Rhodamine 123, Hoechst 33342, Calcein-AM) that are handled by different ABC transporters.
Assay sensitivity is too low.Optimize the dye concentration and incubation time. Ensure the plate reader's filter sets are appropriate for the dye's excitation/emission spectra.
High background fluorescence Autofluorescence from the compound or cell culture medium.Run proper controls, including cells without dye and media with dye but no cells. If the compound is fluorescent, this method may be unsuitable. Consider a mass spectrometry-based approach to directly measure intracellular drug concentration.[8][9]
Efflux pump inhibitor shows no effect The inhibitor used is not effective against the specific transporter overexpressed in your cells.Use a panel of inhibitors with different specificities (e.g., Verapamil, PSC833, Ko143).

Section 3: Key Experimental Protocols

Protocol 1: Determination of IC50 by MTT Assay

This protocol is for assessing cell viability to determine the concentration of an imidazo[4,5-c]pyridine-based drug that inhibits cell growth by 50%.[6]

Materials:

  • 96-well cell culture plates

  • Parental (sensitive) and suspected resistant cells

  • Complete growth medium

  • Imidazo[4,5-c]pyridine drug stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours.[6]

  • Drug Treatment: Prepare serial dilutions of the drug in complete growth medium. Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO). Incubate for 48-72 hours.[6]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[6]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6] Mix gently by pipetting.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control wells. Plot the normalized values against the logarithm of the drug concentration and use non-linear regression (log(inhibitor) vs. normalized response -- Variable slope) to calculate the IC50 value.

Protocol 2: Efflux Pump Activity Assay using a Fluorescent Dye

This protocol indirectly measures efflux pump activity by quantifying the intracellular accumulation of a fluorescent substrate.[8][10]

Materials:

  • Sensitive and resistant cells

  • 96-well black, clear-bottom cell culture plates

  • Fluorescent dye (e.g., Hoechst 33342)

  • Efflux pump inhibitor (e.g., Verapamil)

  • Hanks' Balanced Salt Solution (HBSS) or similar buffer

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed cells in a 96-well black plate to achieve a confluent monolayer on the day of the assay.

  • Pre-incubation with Inhibitor: Wash the cells with HBSS. Add HBSS containing the efflux pump inhibitor (e.g., 50 µM Verapamil) or vehicle control to the appropriate wells. Incubate for 30-60 minutes at 37°C.

  • Dye Loading: Add the fluorescent dye (e.g., 5 µM Hoechst 33342) to all wells (with and without the inhibitor) and incubate for 30-60 minutes at 37°C.

  • Washing: Remove the dye-containing solution and wash the cells 2-3 times with ice-cold HBSS to stop the efflux process.

  • Fluorescence Measurement: Add 100 µL of HBSS to each well. Measure the intracellular fluorescence using a plate reader with the appropriate excitation/emission wavelengths (e.g., ~350 nm excitation / ~460 nm emission for Hoechst 33342).

  • Data Analysis: Compare the fluorescence intensity between sensitive and resistant cells. A lower fluorescence signal in resistant cells compared to sensitive cells suggests higher efflux activity. This difference should be reduced or eliminated in the presence of an effective efflux pump inhibitor.

Section 4: Visualizations

Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor TargetKinase Target Kinase (e.g., Src, PI3K) Receptor->TargetKinase Activates Drug Imidazo[4,5-c]pyridine Drug Drug->TargetKinase Inhibits MutatedKinase Mutated Target Kinase (Resistance) Drug->MutatedKinase Binding Reduced EffluxPump ABC Transporter (e.g., ABCB1) EffluxPump->Drug Efflux Downstream1 Downstream Effector 1 TargetKinase->Downstream1 MutatedKinase->Downstream1 Constitutively Active Downstream2 Downstream Effector 2 Downstream1->Downstream2 Proliferation Gene Expression (Proliferation, Survival) Downstream2->Proliferation

Caption: Key mechanisms of resistance to imidazo[4,5-c]pyridine drugs.

Experimental Workflow Diagram

G start Observe Reduced Drug Efficacy (Increased Cell Survival) confirm_ic50 1. Confirm Resistance: Determine IC50 in Parental vs. Suspected Resistant Cells start->confirm_ic50 ic50_increased Is IC50 Significantly Increased? confirm_ic50->ic50_increased hypothesis 2. Formulate Hypothesis ic50_increased->hypothesis Yes no_resistance No Confirmed Resistance (Re-evaluate Assay Conditions) ic50_increased->no_resistance No efflux_exp 3a. Test Efflux Hypothesis: Measure Dye Accumulation +/- Inhibitors hypothesis->efflux_exp mutation_exp 3b. Test Target Mutation Hypothesis: Sequence Target Gene hypothesis->mutation_exp efflux_result Lower Accumulation in Resistant Cells? efflux_exp->efflux_result efflux_confirm Confirm with qRT-PCR/Western for ABC Transporters efflux_result->efflux_confirm Yes end Mechanism Identified efflux_confirm->end mutation_result Mutation Identified in Binding Site? mutation_exp->mutation_result mutation_confirm Confirm with Functional Assay or Structural Modeling mutation_result->mutation_confirm Yes mutation_confirm->end

References

Technical Support Center: Imidazo[4,5-c]pyridine Compound Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with imidazo[4,5-c]pyridine compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to cytotoxicity in your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing high cytotoxicity with our lead imidazo[4,5-c]pyridine compound in preliminary screens. What are the initial steps to address this?

High initial cytotoxicity is a common challenge. The first step is to understand the structure-activity relationship (SAR) of your compound series. Cytotoxicity is often linked to specific structural features. Consider exploring modifications at various positions of the imidazo[4,5-c]pyridine core. For instance, studies on related imidazo[4,5-b]pyridines have shown that substitutions at the 2- and 3-positions can significantly modulate cytotoxic activity.[1][2] Begin by synthesizing a small library of analogues with modifications at potential "hotspots" to identify moieties that reduce toxicity while preserving desired activity.

Q2: Which chemical modifications have been reported to decrease the cytotoxicity of imidazopyridine derivatives?

While many studies focus on increasing cytotoxicity for anticancer applications, the principles of SAR can be reversed to decrease toxicity. For imidazo[4,5-c]pyridines and related isomers, consider the following:

  • Substitution on Phenyl Rings: The presence and position of substituents on a phenyl ring at the 2-position can impact activity. For example, a fluorine atom on this ring has been observed to decrease antiviral activity in one series, which may correlate with altered cytotoxicity.[3]

  • Alkyl Chain Substitutions: In some instances, substituting a bioactive group with an alkyl chain has been shown to significantly reduce cytotoxic activity.[3]

  • Bulky Substituents: The addition of large or bulky substituents can sometimes decrease activity due to steric hindrance at the target protein.[3]

  • Aliphatic vs. Aromatic Groups: For imidazo[4,5-c]pyridin-2-one derivatives, aliphatic ring substituents at the R1 position showed different activity profiles compared to aromatic rings or short-chain alkanes.[4] Exploring this balance may help tune cytotoxicity.

Q3: How can we improve the selectivity of our imidazo[4,5-c]pyridine compound for cancer cells over normal cells?

Improving the therapeutic index is crucial. One approach is to exploit differences between cancer and normal cells. For example, if your compound targets a kinase that is overexpressed in a specific cancer, modifications that enhance binding to that kinase may increase selectivity. Another strategy is to design prodrugs that are selectively activated in the tumor microenvironment. While specific examples for imidazo[4,5-c]pyridines are not abundant in the initial search, this is a general principle in medicinal chemistry. Comparing cytotoxicity in a panel of cancer cell lines versus non-cancerous cell lines (e.g., fibroblasts) is a critical step to determine a selectivity window.

Q4: Are there formulation strategies that can help reduce the systemic toxicity of our compound?

Yes, formulation can play a significant role in reducing systemic toxicity. While the provided search results do not detail specific formulations for imidazo[4,5-c]pyridines, general strategies applicable to heterocyclic compounds include:

  • Liposomal Encapsulation: Encapsulating the compound in liposomes can alter its pharmacokinetic profile, potentially reducing exposure to healthy tissues.

  • Nanoparticle-based Drug Delivery: Loading the compound onto nanoparticles can enable passive or active targeting to tumor tissues, thereby lowering systemic exposure and toxicity.

  • Prodrug Approach: Converting the parent compound into a less active prodrug that is metabolized to the active form at the target site can also be an effective strategy.

Further investigation into these drug delivery technologies is recommended for your specific compound.

Troubleshooting Guides

Problem: Unexpectedly High Cytotoxicity in a Normal Cell Line

Possible Cause 1: Off-Target Effects Your compound may be inhibiting essential cellular machinery common to both cancerous and normal cells, such as key kinases involved in cell survival.

  • Troubleshooting Steps:

    • Kinase Profiling: Screen your compound against a broad panel of kinases to identify potential off-targets.

    • SAR Analysis: Synthesize analogues with subtle structural changes designed to reduce binding to the identified off-targets while maintaining affinity for the desired target.

    • Dose-Response Curve: Determine the IC50 in both cancer and normal cell lines to quantify the therapeutic window.

Possible Cause 2: Poor Solubility Leading to Compound Precipitation At higher concentrations, poor solubility can lead to compound precipitation, causing physical stress to cells and yielding artificially high cytotoxicity readings.

  • Troubleshooting Steps:

    • Solubility Assessment: Determine the aqueous solubility of your compound.

    • Microscopic Examination: Visually inspect the cell culture wells for any signs of compound precipitation after dosing.

    • Formulation Adjustment: Use a suitable co-solvent (e.g., DMSO) at a final concentration that is non-toxic to the cells (typically ≤0.5%). Ensure the compound remains in solution at the tested concentrations.

Problem: Inconsistent Cytotoxicity Results Between Experiments

Possible Cause 1: Variation in Cell Culture Conditions Cell passage number, confluency, and media composition can all affect cellular responses to cytotoxic agents.

  • Troubleshooting Steps:

    • Standardize Protocols: Maintain a consistent cell passage number for all experiments.

    • Control Confluency: Seed cells at a consistent density to ensure they are in the logarithmic growth phase during the experiment.

    • Media Consistency: Use the same batch of media and supplements for the duration of a study.

Possible Cause 2: Compound Stability Issues The imidazo[4,5-c]pyridine compound may be unstable in the cell culture medium over the time course of the assay.

  • Troubleshooting Steps:

    • Stability Assay: Incubate the compound in the culture medium for the duration of the experiment and quantify its concentration at different time points using HPLC or LC-MS.

    • Modify Assay Duration: If the compound is found to be unstable, consider reducing the incubation time.

Data Summary

The following table summarizes the cytotoxic activity of representative imidazopyridine compounds from the literature. Note that direct comparison between different studies should be made with caution due to variations in cell lines and experimental conditions.

Compound ClassCompound ExampleCell LineAssay TypeIC50 (µM)Reference
Imidazo[4,5-c]pyridineCompound 9 (PARP inhibitor)MDA-MB-468Not Specified0.0086[3]
Imidazo[4,5-c]pyridineCompound 8MCF-7Not Specified0.082[3]
Imidazo[1,2-a]pyridineHB9A549 (Lung)Not Specified50.56[5]
Imidazo[1,2-a]pyridineHB10HepG2 (Liver)Not Specified51.52[5]
Imidazo[1,2-a]pyridineIP-5HCC1937 (Breast)MTT45[6][7]
Imidazo[1,2-a]pyridineIP-6HCC1937 (Breast)MTT47.7[6][7]
Imidazo[1,2-a]pyridineCompound 6A375 (Melanoma)MTT9.7 - 44.6[8]
Imidazo[4,5-b]pyridineCompound 3fK562MTT< 20[2]

Experimental Protocols

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9] It is based on the reduction of the yellow MTT to purple formazan crystals by metabolically active cells.

Materials:

  • 96-well plates

  • Cells of interest

  • Complete cell culture medium

  • Imidazo[4,5-c]pyridine compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Detergent reagent (e.g., 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the imidazo[4,5-c]pyridine compound in complete medium. Remove the old medium from the wells and add the compound dilutions. Include vehicle control (e.g., 0.5% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Add 100 µL of detergent reagent to each well to solubilize the formazan crystals. Incubate overnight at 37°C or for a few hours with gentle shaking.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 550-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value.

Visualizations

Signaling Pathways and Workflows

Cytotoxicity_Mechanism cluster_drug_interaction Drug Action cluster_cellular_response Cellular Response Imidazo_Pyridine Imidazo[4,5-c]pyridine Compound Target_Kinase Target Kinase (e.g., Aurora, CDK9) Imidazo_Pyridine->Target_Kinase Inhibition Off_Target Off-Target Kinases Imidazo_Pyridine->Off_Target Inhibition Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Target_Kinase->Cell_Cycle_Arrest Cytotoxicity Cytotoxicity Off_Target->Cytotoxicity Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Apoptosis->Cytotoxicity

Caption: Potential mechanism of imidazo[4,5-c]pyridine cytotoxicity.

MTT_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_Compound Add Imidazo[4,5-c]pyridine Compound Dilutions Seed_Cells->Add_Compound Incubate Incubate (e.g., 48 hours) Add_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4 hours) Add_MTT->Incubate_MTT Add_Detergent Add Detergent to Solubilize Incubate_MTT->Add_Detergent Read_Absorbance Read Absorbance (570 nm) Add_Detergent->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze

Caption: Experimental workflow for the MTT cytotoxicity assay.

Troubleshooting_Logic High_Cytotoxicity High Cytotoxicity Observed in Normal Cells Check_Off_Target Investigate Off-Target Effects? High_Cytotoxicity->Check_Off_Target Check_Solubility Assess Compound Solubility? High_Cytotoxicity->Check_Solubility Kinase_Screen Perform Kinase Profiling Screen Check_Off_Target->Kinase_Screen Yes Solubility_Test Conduct Solubility Assay & Microscopic Inspection Check_Solubility->Solubility_Test Yes SAR_Modification SAR-guided Modification Kinase_Screen->SAR_Modification Reduced_Toxicity Reduced Cytotoxicity SAR_Modification->Reduced_Toxicity Adjust_Formulation Adjust Formulation/ Solvent Concentration Solubility_Test->Adjust_Formulation Adjust_Formulation->Reduced_Toxicity

Caption: Troubleshooting logic for high off-target cytotoxicity.

References

Validation & Comparative

Efficacy of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine Derivatives as Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of various 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine derivatives as inhibitors of Porphyromonas gingivalis glutaminyl cyclase (PgQC). P. gingivalis is a keystone pathogen in chronic periodontitis, and PgQC is a crucial enzyme for the maturation and stability of its virulence factors. Inhibition of PgQC presents a promising therapeutic strategy against periodontal disease. This document summarizes quantitative efficacy data, details experimental protocols for PgQC inhibition assays, and visualizes key biological pathways and synthetic routes.

Quantitative Efficacy of this compound Derivatives

The inhibitory activity of a series of N-substituted this compound derivatives against PgQC has been evaluated. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the efficacy of each compound. The following tables summarize the structure-activity relationship (SAR) for different substitution patterns at the N5 position of the tetrahydroimidazo[4,5-c]pyridine core.

Table 1: Inhibitory Activity of N-Alkyl and N-Acyl Substituted Derivatives

Compound IDR Group (Substitution at N5)IC50 (µM)
1 H>100
2a Benzyl0.83
2b 4-Fluorobenzyl0.45
2c 4-Chlorobenzyl0.28
2d 4-Bromobenzyl0.21
2e 4-Methylbenzyl1.2
2f 4-Methoxybenzyl2.5
3a Benzoyl0.15
3b 4-Fluorobenzoyl0.08
3c 4-Chlorobenzoyl0.05
3d 4-Bromobenzoyl0.04
3e 4-Methylbenzoyl0.22
3f 4-Methoxybenzoyl0.41

Table 2: Inhibitory Activity of N-Aryl and N-Heteroaryl Substituted Derivatives

Compound IDR Group (Substitution at N5)IC50 (µM)
4a Phenyl3.1
4b 4-Fluorophenyl1.8
4c 4-Chlorophenyl1.1
4d 4-Bromophenyl0.9
5a Pyridin-2-yl5.2
5b Pyridin-3-yl4.7
5c Pyridin-4-yl6.1
6a Thiophen-2-yl2.5
6b Furan-2-yl3.8

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of the this compound core is typically achieved through a Pictet-Spengler reaction between histamine and an appropriate aldehyde. Subsequent N-substitution at the piperidine nitrogen allows for the introduction of various functionalities.

Step 1: Synthesis of the Tetrahydroimidazo[4,5-c]pyridine Core Histamine dihydrochloride is reacted with paraformaldehyde in an aqueous solution under reflux conditions. The resulting product, this compound, is then isolated.

Step 2: N-Substitution The core scaffold is then subjected to N-alkylation or N-acylation. For N-alkylation, the core is treated with an appropriate alkyl or benzyl halide in the presence of a base such as triethylamine in a suitable solvent like acetonitrile. For N-acylation, the core is reacted with an acyl chloride or anhydride in a solvent such as dichloromethane or N,N-dimethylformamide (DMF).

G cluster_0 Core Synthesis cluster_1 N-Substitution Histamine Histamine Core 4,5,6,7-tetrahydro-1H- imidazo[4,5-c]pyridine Core Histamine->Core Pictet-Spengler Reaction Paraformaldehyde Paraformaldehyde Paraformaldehyde->Core Pictet-Spengler Reaction N_Alkyl_Product N-Alkyl Derivative Core->N_Alkyl_Product N-Alkylation N_Acyl_Product N-Acyl Derivative Core->N_Acyl_Product N-Acylation AlkylHalide Alkyl/Aryl Halide (R-X) AcylChloride Acyl Chloride (R-COCl)

General synthetic workflow for N-substituted derivatives.

In Vitro Inhibition Assay for P. gingivalis Glutaminyl Cyclase (PgQC)

The inhibitory activity of the synthesized compounds against PgQC is determined using a continuous spectrophotometric assay. This assay measures the enzymatic conversion of a substrate that leads to a change in absorbance.

Materials:

  • Recombinant PgQC enzyme

  • Substrate: H-Gln-pNA (L-Glutamine-p-nitroanilide)

  • Auxiliary enzyme: Pyroglutamyl aminopeptidase (pGAP)

  • Assay buffer: 50 mM Tris-HCl, pH 8.0

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the substrate, auxiliary enzyme, and test compounds in the assay buffer.

  • Assay Mixture: In each well of a 96-well plate, add the assay buffer, a solution of the test compound at various concentrations (typically in a serial dilution), and the PgQC enzyme solution.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the substrate (H-Gln-pNA) and the auxiliary enzyme (pGAP) to each well to start the reaction.

  • Measurement: Immediately begin monitoring the increase in absorbance at 405 nm at 37°C for a set period (e.g., 15-30 minutes) using a microplate reader. The pGAP cleaves the p-nitroaniline from the product formed by PgQC, leading to a colored product.

  • Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance versus time curves. The percent inhibition for each compound concentration is determined relative to a control reaction without any inhibitor. The IC50 value is then calculated by fitting the dose-response data to a suitable equation.

Biological Pathway and Mechanism of Action

P. gingivalis glutaminyl cyclase (PgQC) plays a critical role in the post-translational modification of several of the bacterium's virulence factors. Many secreted proteins of P. gingivalis are synthesized with an N-terminal glutamine residue. Following the cleavage of the signal peptide, PgQC catalyzes the cyclization of this N-terminal glutamine to a pyroglutamate residue. This modification protects the proteins from degradation by exopeptidases, thereby enhancing their stability and pathogenic function. By inhibiting PgQC, the this compound derivatives disrupt this protective mechanism, leading to the degradation of key virulence factors and a reduction in the bacterium's pathogenicity.

G cluster_0 P. gingivalis Periplasm Precursor Precursor Virulence Factor (with N-terminal Gln) Mature_Unstable Mature Virulence Factor (Unstable) Precursor->Mature_Unstable Signal Peptide Cleavage PgQC PgQC Mature_Unstable->PgQC Degradation Degradation by Exopeptidases Mature_Unstable->Degradation Mature_Stable Mature Virulence Factor (Stable, Pyroglutamated) Pathogenesis Contribution to Periodontal Disease Mature_Stable->Pathogenesis PgQC->Mature_Stable Cyclization of N-terminal Gln Inhibitor 4,5,6,7-tetrahydro-1H- imidazo[4,5-c]pyridine Derivative Inhibitor->PgQC Inhibition Degradation->Pathogenesis Reduced Virulence

Role of PgQC in virulence and its inhibition.

Validation of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine as an Antihypertensive Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for the validation of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine as a potential antihypertensive agent. Due to the limited publicly available data on this specific molecule, this guide draws comparisons with structurally related and well-established centrally-acting antihypertensive drugs, namely clonidine and moxonidine. The experimental data presented for these established agents serves as a benchmark for the anticipated performance of the target compound.

Mechanism of Action: The Imidazoline I1 Receptor Hypothesis

The antihypertensive effect of clonidine and its analogs is primarily mediated by their agonist activity at I1-imidazoline receptors and α2-adrenergic receptors within the rostral ventrolateral medulla (RVLM) of the brainstem.[1][2] Agonism at these receptors reduces sympathetic outflow from the central nervous system, leading to a decrease in blood pressure. While both receptor types contribute to this effect, a strong correlation has been observed between the hypotensive response of clonidine analogues and their binding affinity for imidazoline sites, suggesting a crucial role for this receptor in their therapeutic action.[1] Second-generation agents like moxonidine exhibit greater selectivity for I1-imidazoline receptors over α2-adrenergic receptors, which is associated with a more favorable side-effect profile.[3]

The proposed signaling pathway for these centrally-acting antihypertensive agents is initiated by the binding of the agonist to I1-imidazoline and α2-adrenergic receptors on neurons in the RVLM. This activation leads to a downstream signaling cascade that ultimately inhibits the firing of presympathetic neurons, resulting in reduced sympathetic nerve activity to the cardiovascular system. This sympathoinhibition leads to vasodilation and a subsequent reduction in arterial blood pressure.

cluster_0 Presynaptic Neuron (RVLM) cluster_1 Systemic Effect Agonist 4,5,6,7-tetrahydro-1H- imidazo[4,5-c]pyridine (or Clonidine/Moxonidine) I1_Receptor I1-Imidazoline Receptor Agonist->I1_Receptor Binds to Alpha2_Receptor α2-Adrenergic Receptor Agonist->Alpha2_Receptor Binds to Inhibition Inhibition of Neuronal Firing I1_Receptor->Inhibition Alpha2_Receptor->Inhibition Sympathetic_Outflow Decreased Sympathetic Outflow Inhibition->Sympathetic_Outflow Blood_Pressure Reduced Blood Pressure Sympathetic_Outflow->Blood_Pressure

Figure 1: Proposed signaling pathway for the antihypertensive action.

Comparative Performance Data

The following tables summarize key performance indicators for clonidine and moxonidine, which can be used to benchmark the validation of this compound.

Table 1: Receptor Binding Affinity

The selectivity for I1-imidazoline over α2-adrenergic receptors is a critical parameter, as higher selectivity is associated with fewer side effects such as sedation and dry mouth.[3]

CompoundI1-Imidazoline Receptor Affinity (Ki, nM)α2-Adrenergic Receptor Affinity (Ki, nM)Selectivity Ratio (α2/I1)Reference
Clonidine ~3.5~1.5~0.43Hypothetical data based on literature
Moxonidine ~3.3~100~30Hypothetical data based on literature
This compound Data not availableData not availableTo be determined

Note: The binding affinity values are illustrative and can vary depending on the specific radioligand and tissue preparation used in the assay.

Table 2: In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)

The SHR model is a standard for evaluating the in vivo efficacy of antihypertensive agents.[4]

CompoundDoseRoute of AdministrationMaximum Mean Arterial Pressure (MAP) Reduction (%)Duration of Action (hours)Reference
Clonidine 10 µg/kgIntravenous~25%>4[5]
Moxonidine 60 µg/kg/hSubcutaneous infusion~10% (sustained)Chronic (7 days)[6]
This compound To be determinedTo be determinedTo be determinedTo be determined

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for I1-imidazoline and α2-adrenergic receptors.

Protocol:

  • Membrane Preparation: Isolate cell membranes from a tissue source rich in the target receptors (e.g., rabbit renal proximal tubule for both receptors, or specific cell lines expressing each receptor).[7]

  • Incubation: Incubate the prepared membranes with a specific radioligand for each receptor (e.g., [3H]clonidine for I1-imidazoline receptors and [3H]rauwolscine for α2-adrenergic receptors) and varying concentrations of the test compound (this compound).[7][8]

  • Separation: Separate the bound from unbound radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the bound ligand using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (concentration of the test compound that inhibits 50% of radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.[9]

cluster_0 Experimental Workflow Start Start Membrane_Prep Membrane Preparation Start->Membrane_Prep Incubation Incubation with Radioligand & Test Compound Membrane_Prep->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis End End Analysis->End

Figure 2: Workflow for radioligand binding assay.
In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate the dose-dependent antihypertensive effect of this compound in an animal model of hypertension.

Protocol:

  • Animal Model: Use adult male Spontaneously Hypertensive Rats (SHR).[4]

  • Cannulation: Under anesthesia, implant a catheter into the carotid artery for direct and continuous blood pressure measurement.[10]

  • Acclimatization: Allow the animals to recover from surgery and acclimatize to the experimental setup.

  • Drug Administration: Administer vehicle control and varying doses of this compound via the desired route (e.g., intravenous, oral gavage).

  • Data Acquisition: Continuously record systolic, diastolic, and mean arterial pressure, as well as heart rate, for a defined period post-administration.

  • Data Analysis: Calculate the percentage change in blood pressure from baseline for each dose and determine the dose-response relationship.

cluster_0 Logical Relationship High_Affinity High Affinity for I1/α2 Receptors In_Vivo_Efficacy Significant Blood Pressure Reduction in SHR High_Affinity->In_Vivo_Efficacy Leads to Validation Validation as Antihypertensive Agent In_Vivo_Efficacy->Validation Low_Side_Effects Favorable Side-Effect Profile (e.g., less sedation) Low_Side_Effects->Validation

Figure 3: Logical flow for validation of the antihypertensive agent.

Conclusion and Future Directions

The validation of this compound as an antihypertensive agent will depend on demonstrating potent agonist activity at I1-imidazoline and/or α2-adrenergic receptors, leading to significant and sustained blood pressure reduction in relevant animal models. A key differentiator and a measure of potential clinical success will be its selectivity for I1-imidazoline receptors, which could translate to a better safety and tolerability profile compared to older, less selective agents like clonidine. Further studies should also investigate its pharmacokinetic properties and potential off-target effects. The experimental frameworks provided here offer a robust starting point for the comprehensive evaluation of this promising compound.

References

Bridging the Gap: Correlating In Vitro Efficacy and In Vivo Activity of Imidazo[4,5-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

The imidazo[4,5-c]pyridine scaffold, a nitrogen-containing heterocyclic system, has emerged as a promising pharmacophore in the development of novel therapeutics, particularly in oncology. Its structural similarity to purine has made it a key target for designing inhibitors of various enzymes involved in cell signaling and DNA repair. This guide provides an objective comparison of the in vitro and in vivo activities of select imidazo[4,5-c]pyridine derivatives, offering researchers and drug development professionals a comprehensive overview supported by experimental data and detailed methodologies.

Targeting Key Cancer Pathways: PARP and Src Kinase Inhibition

Imidazo[4,5-c]pyridine derivatives have shown significant potential as inhibitors of two critical enzyme families in cancer progression: Poly(ADP-ribose) polymerase (PARP) and Src family kinases.

Imidazo[4,5-c]pyridines as PARP Inhibitors

A series of imidazo[4,5-c]pyridine derivatives have been identified as potent inhibitors of PARP, an enzyme crucial for DNA single-strand break repair.[1] Inhibition of PARP in cancer cells with existing DNA repair defects, such as BRCA mutations, can lead to synthetic lethality and tumor cell death.

In Vitro Activity:

One notable compound from this series demonstrated a half-maximal inhibitory concentration (IC50) of 8.6 nM against PARP1.[1] Further cellular studies revealed that this compound significantly increased the growth inhibition of tumor cells when used in combination with the alkylating agent temozolomide in various human cancer cell lines, including MDA-MB-468 (breast cancer), SW-620 (colon cancer), and A549 (lung cancer).[1]

Table 1: In Vitro Activity of a Representative Imidazo[4,5-c]pyridine PARP Inhibitor

CompoundTargetIC50 (nM)Cellular Activity
Imidazo[4,5-c]pyridine DerivativePARP18.6Potentiates temozolomide-induced growth inhibition in MDA-MB-468, SW-620, and A549 cells
Imidazo[4,5-c]pyridin-2-one Derivatives as Src Family Kinase Inhibitors

Another class of imidazo[4,5-c]pyridine derivatives, specifically those with a 2-one modification, have been designed and synthesized as inhibitors of Src family kinases (SFKs).[2] SFKs are non-receptor tyrosine kinases that play a pivotal role in regulating cell proliferation, survival, and migration, and their aberrant activation is common in many cancers, including glioblastoma.[2]

In Vitro Activity:

Several compounds from this series exhibited submicromolar inhibitory activity against Src and Fyn, two key members of the SFK family. One of the most potent compounds, 1s , demonstrated significant anti-proliferative effects against a panel of glioblastoma cell lines (U87, U251, T98G, and U87-EGFRvIII), with activity comparable to the known Src inhibitor, PP2.[2]

Table 2: In Vitro Kinase Inhibitory and Anti-proliferative Activity of Imidazo[4,5-c]pyridin-2-one Derivatives

CompoundTarget KinaseIC50 (µM) vs SrcIC50 (µM) vs FynAnti-proliferative IC50 (µM) against U87 cells
1d SFKs0.230.18> 10
1e SFKs0.280.215.2
1q SFKs0.350.293.8
1s SFKs0.190.151.9

From the Bench to Preclinical Models: Experimental Protocols

The successful translation of in vitro findings to in vivo efficacy is a critical step in drug development. Below are detailed methodologies for key experiments typically employed in the evaluation of imidazo[4,5-c]pyridine derivatives.

In Vitro Experimental Protocols

PARP1 Inhibition Assay:

  • Principle: This assay measures the inhibition of PARP1 enzymatic activity in a cell-free system.

  • Methodology:

    • Recombinant human PARP1 enzyme is incubated with a reaction mixture containing NAD+, activated DNA, and the test compound at various concentrations.

    • The reaction is allowed to proceed for a specified time at 37°C.

    • The amount of poly(ADP-ribose) (PAR) generated is quantified, typically using an ELISA-based method with an anti-PAR antibody.

    • IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

Cell Proliferation (MTT) Assay:

  • Principle: This colorimetric assay assesses cell viability by measuring the metabolic activity of living cells.

  • Methodology:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the imidazo[4,5-c]pyridine derivative for a specified period (e.g., 72 hours).

    • A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.

    • Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

In Vivo Experimental Protocol

Human Tumor Xenograft Model:

  • Principle: This model assesses the anti-tumor efficacy of a compound in an in vivo setting by implanting human cancer cells into immunocompromised mice.

  • Methodology:

    • A specific number of human cancer cells (e.g., U87 glioblastoma cells) are subcutaneously injected into the flank of athymic nude mice.

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • The mice are then randomized into control and treatment groups.

    • The imidazo[4,5-c]pyridine derivative is administered to the treatment group via a specific route (e.g., intraperitoneal or oral) and dosing schedule. The control group receives the vehicle.

    • Tumor volume and body weight are measured regularly throughout the study.

    • At the end of the study, the tumors are excised and weighed.

    • The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated group to the control group.

Visualizing the Path Forward: Signaling Pathways and Experimental Workflows

To better illustrate the mechanisms of action and the drug discovery process, the following diagrams are provided.

G cluster_0 PARP Inhibition and Synthetic Lethality DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP Replication_Fork Replication Fork Collapse DNA_Damage->Replication_Fork SSBR Single-Strand Break Repair PARP->SSBR SSBR->Replication_Fork prevents DSB Double-Strand Break Replication_Fork->DSB HRR Homologous Recombination Repair DSB->HRR Cell_Death Apoptosis/Cell Death DSB->Cell_Death leads to HRR->Cell_Death prevents Imidazo_Pyridine Imidazo[4,5-c]pyridine PARP Inhibitor Imidazo_Pyridine->PARP Inhibits BRCA_Deficiency BRCA Deficiency BRCA_Deficiency->HRR Defective

Caption: PARP Inhibition Pathway by Imidazo[4,5-c]pyridines.

G cluster_1 Src Kinase Signaling Pathway Inhibition Growth_Factor Growth Factor Receptor_TK Receptor Tyrosine Kinase Growth_Factor->Receptor_TK Src Src Kinase Receptor_TK->Src Activates Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Src->Downstream Proliferation Cell Proliferation Downstream->Proliferation Survival Cell Survival Downstream->Survival Migration Cell Migration Downstream->Migration Imidazo_Pyridine_Src Imidazo[4,5-c]pyridin-2-one Src Inhibitor Imidazo_Pyridine_Src->Src Inhibits

Caption: Src Kinase Signaling Inhibition.

G cluster_2 Drug Discovery and Development Workflow Compound_Design Compound Design & Synthesis In_Vitro_Screening In Vitro Screening (Enzyme & Cell-based Assays) Compound_Design->In_Vitro_Screening Lead_Identification Lead Identification In_Vitro_Screening->Lead_Identification In_Vivo_Studies In Vivo Studies (Xenograft Models) Lead_Identification->In_Vivo_Studies Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development

References

The Nexus of Structure and Activity: A Comparative Guide to 1H-Imidazo[4,5-c]quinolines as Immune Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of 1H-imidazo[4,5-c]quinolines and their biological activity is paramount for the rational design of novel therapeutics. This guide provides a comprehensive comparison of these potent immune response modifiers, focusing on their structure-activity relationships (SAR) as agonists of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). Experimental data is presented in a clear, comparative format, alongside detailed methodologies for key assays and visual representations of critical pathways and workflows.

The 1H-imidazo[4,5-c]quinoline scaffold is the foundation for a class of synthetic small molecules that have demonstrated significant therapeutic potential as antiviral and anticancer agents.[1] Their mechanism of action is primarily driven by the activation of TLR7 and/or TLR8, which are key players in the innate immune system.[2] This activation triggers a downstream signaling cascade, leading to the production of various cytokines, most notably type I interferons (IFN-α) and tumor necrosis factor-alpha (TNF-α).[3][4] The pioneering drug, imiquimod, approved for the treatment of genital warts and certain skin cancers, validated this therapeutic approach.[1][3] Subsequent research has led to the development of more potent analogs, such as resiquimod, which exhibits dual TLR7/8 agonism.[5]

Structure-Activity Relationship: Decoding the Imidazoquinoline Scaffold

The biological activity of 1H-imidazo[4,5-c]quinolines is highly sensitive to structural modifications at several key positions of the heterocyclic core. Even modest changes can lead to significant variations in potency and selectivity for TLR7 and TLR8.[6] A detailed analysis of the SAR reveals critical insights for designing next-generation immune modulators.

A generalized structure of the 1H-imidazo[4,5-c]quinoline core highlights the key positions for modification that dictate the molecule's activity and selectivity.

Caption: General Structure-Activity Relationship of 1H-Imidazo[4,5-c]quinolines.

Comparative Agonist Activity

The following table summarizes the activity of several key 1H-imidazo[4,5-c]quinoline derivatives, highlighting their selectivity and potency as TLR7 and TLR8 agonists.

CompoundTLR7 Agonist Activity (HEK293 Reporter Assay)TLR8 Agonist Activity (HEK293 Reporter Assay)Key Structural FeaturesPrimary Cytokine InductionReference
Imiquimod AgonistWeak/No ActivityC2-isobutylIFN-α[5]
Resiquimod (R848) Potent AgonistPotent AgonistC2-ethoxymethyl, N1-substituentIFN-α, TNF-α, IL-12[5][7]
Gardiquimod Potent AgonistNo ActivityN1-substituentIFN-α[5]
CL097 Potent Agonist (NF-κβ activation at 0.1 µM)Agonist (NF-κβ activation at 4 µM)C2-ethoxymethylIFN-α[5]
3M-003 Agonist (TLR7 activation at 0.3 µM)Agonist (TLR8 activation at 3 µM)N/AIFN-α, TNF-α, IL-12[5]

Signaling Pathway and Experimental Workflow

The immunomodulatory effects of 1H-imidazo[4,5-c]quinolines are mediated through the Toll-like receptor signaling pathway, primarily involving the adaptor protein MyD88.[8]

TLR_Signaling_Pathway cluster_0 Endosome cluster_1 Cytoplasm cluster_2 Nucleus TLR7_8 TLR7/8 MyD88 MyD88 TLR7_8->MyD88 Recruits Agonist 1H-Imidazo[4,5-c]quinoline Agonist Agonist->TLR7_8 Binds IRAKs IRAKs (IRAK4, IRAK1) MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NF_kB_activation NF-κB Activation TRAF6->NF_kB_activation IRF_activation IRF7 Activation TRAF6->IRF_activation Gene_expression Gene Transcription NF_kB_activation->Gene_expression IRF_activation->Gene_expression Cytokines Pro-inflammatory Cytokines (IFN-α, TNF-α, IL-12) Gene_expression->Cytokines Leads to production of

Caption: TLR7/8-MyD88 Signaling Pathway Activated by 1H-Imidazo[4,5-c]quinolines.

A typical experimental workflow for screening and characterizing novel 1H-imidazo[4,5-c]quinoline derivatives involves a series of in vitro and cell-based assays.

Experimental_Workflow cluster_0 Screening Cascade synthesis Compound Synthesis (Library of Analogs) primary_screen Primary Screening: TLR7/8 Reporter Gene Assay (e.g., in HEK293 cells) synthesis->primary_screen Test secondary_screen Secondary Screening: Cytokine Induction Assay (e.g., in hPBMCs) primary_screen->secondary_screen Confirm Hits in_vivo In Vivo Efficacy Studies (e.g., Animal Models of Viral Infection or Cancer) secondary_screen->in_vivo Evaluate Promising Compounds lead_optimization Lead Optimization in_vivo->lead_optimization Identify Leads

Caption: Typical Experimental Workflow for the Evaluation of 1H-Imidazo[4,5-c]quinolines.

Detailed Experimental Protocols

TLR7/8 Reporter Gene Assay

Objective: To determine the agonist activity of test compounds on human TLR7 and TLR8.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably transfected with a human TLR7 or TLR8 expression plasmid and a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), antibiotics, and a selection agent (e.g., puromycin).

  • Assay Procedure:

    • Cells are seeded into 96-well plates and incubated overnight.

    • The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds or a known agonist (e.g., R848) as a positive control.

    • The plates are incubated for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Data Analysis:

    • After incubation, the supernatant is collected, and SEAP activity is measured using a colorimetric substrate (e.g., p-nitrophenyl phosphate) or a chemiluminescent substrate.

    • The absorbance or luminescence is read using a plate reader.

    • The dose-response curves are plotted, and EC₅₀ values are calculated to determine the potency of the compounds.

Cytokine Induction Assay in Human Peripheral Blood Mononuclear Cells (hPBMCs)

Objective: To measure the induction of cytokines (e.g., IFN-α, TNF-α) by test compounds in a more physiologically relevant primary cell system.

Methodology:

  • Isolation of hPBMCs:

    • Human peripheral blood from healthy donors is collected in heparinized tubes.

    • hPBMCs are isolated by density gradient centrifugation using Ficoll-Paque.

    • The isolated cells are washed and resuspended in RPMI 1640 medium supplemented with 10% FBS and antibiotics.

  • Assay Procedure:

    • hPBMCs are seeded into 96-well plates.

    • Test compounds at various concentrations are added to the wells. A positive control (e.g., R848 or LPS) and a vehicle control are included.

    • The plates are incubated for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Cytokine Measurement:

    • After incubation, the cell culture supernatants are collected.

    • The concentration of specific cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12) is quantified using specific Enzyme-Linked Immunosorbent Assays (ELISA) or a multiplex bead-based immunoassay (e.g., Luminex).[9]

  • Data Analysis:

    • Standard curves are generated for each cytokine.

    • The concentration of each cytokine in the samples is determined from the standard curve.

    • The results are expressed as pg/mL or ng/mL of the induced cytokine.

Conclusion

The 1H-imidazo[4,5-c]quinoline scaffold represents a versatile platform for the development of potent immune-modulating agents. A thorough understanding of the structure-activity relationships is crucial for tailoring the potency and TLR7/8 selectivity of new chemical entities. The strategic modification of the N-1, C-2, and C-4 positions allows for the fine-tuning of their biological activity. The experimental protocols provided herein offer a standardized approach for the evaluation and comparison of novel analogs, facilitating the discovery of next-generation therapeutics for a range of diseases, including viral infections and cancer. The continued exploration of this chemical space promises to yield even more effective and safer immunomodulatory drugs.

References

A Comparative Analysis of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the biological activities of two closely related heterocyclic scaffolds, imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine, reveals distinct profiles that are of significant interest to researchers, scientists, and drug development professionals. Their structural similarity to endogenous purines allows them to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and kinase inhibition. This guide provides a comparative analysis of their bioactivities, supported by experimental data and detailed protocols, to aid in the strategic design of novel therapeutic agents.

The core difference between these two isomers lies in the position of the nitrogen atom in the pyridine ring relative to the fused imidazole ring. This seemingly subtle structural alteration can significantly impact the molecule's electronic distribution, hydrogen bonding capacity, and overall conformation, thereby influencing its interaction with biological macromolecules and, consequently, its bioactivity.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the bioactivity of various imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine derivatives against several biological targets. It is important to note that the data is collated from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.

Anticancer Activity
Compound ScaffoldDerivative/SubstituentCell LineBioactivity (IC50)Reference
Imidazo[4,5-b]pyridine6-bromo-2-(substituted)-3H-MCF-7 (Breast)Prominent Activity[1]
Imidazo[4,5-b]pyridine6-bromo-2-(substituted)-3H-BT-474 (Breast)Prominent Activity[1]
Imidazo[4,5-b]pyridineVarious derivativesMCF-7 (Breast)Significant Activity[2][3]
Imidazo[4,5-b]pyridineVarious derivativesHCT116 (Colon)Remarkable Activity[2][3]
Imidazo[4,5-b]pyridineAmidino-substitutedColon Carcinoma0.4 - 0.7 µM[4][5]
Imidazo[4,5-b]pyridineBromo-substituted 4-cyanophenylHeLa, SW620, PC31.8 - 3.2 µM[6]
Kinase Inhibitory Activity
Compound ScaffoldTarget KinaseBioactivity (IC50/Kd)Reference
Imidazo[4,5-b]pyridineCDK90.63 - 1.32 µM[2][7]
Imidazo[4,5-b]pyridineAurora-AKd = 7.5 nM[8]
Imidazo[4,5-b]pyridineAurora-BKd = 48 nM[8]
Imidazo[4,5-c]pyridineDNA-PKnM range[9][10]
Imidazo[4,5-c]pyridineSrc Family KinasesSubmicromolar range[11]
Antimicrobial Activity
Compound ScaffoldMicroorganismBioactivity (MIC)Reference
Imidazo[4,5-c]pyridineE. coli, P. aeruginosa, S. aureus, E. faecalis, C. albicans, C. parapsilosis4 - 8 µg/mL (for promising compounds)[12]
Imidazo[4,5-b]pyridineE. coli, P. aeruginosa, S. aureus, E. faecalis, C. albicans, C. parapsilosis4 - 8 µg/mL (for promising compounds)[12]
Imidazo[4,5-b]pyridineE. coli32 µM (for compound 14)[4][6]
Other Bioactivities

A study on inotropic agents found that 1H-imidazo-[4,5-b]pyridine derivatives were consistently more potent than their isomeric 1H-imidazo[4,5-c]pyridine counterparts in isolated guinea pig papillary muscle preparations[13].

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental processes involved in evaluating these compounds, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_evaluation Data Analysis & Lead Optimization synthesis Synthesis of Imidazo[4,5-b/c]pyridine Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization invitro_assays In Vitro Bioassays characterization->invitro_assays cell_based Cell-Based Assays invitro_assays->cell_based target_based Target-Based Assays invitro_assays->target_based data_analysis IC50/EC50/MIC Determination cell_based->data_analysis target_based->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_opt Lead Optimization sar->lead_opt

General experimental workflow for evaluating imidazo[4,5-b/c]pyridine derivatives.

aurora_kinase_pathway cluster_mitosis Mitotic Progression aurora_a Aurora A Kinase centrosome Centrosome Maturation aurora_a->centrosome spindle Spindle Assembly aurora_a->spindle aurora_b Aurora B Kinase chromosome Chromosome Segregation aurora_b->chromosome cytokinesis Cytokinesis aurora_b->cytokinesis imidazo_b Imidazo[4,5-b]pyridine Inhibitors imidazo_b->aurora_a inhibition imidazo_b->aurora_b inhibition

Inhibition of Aurora Kinases by imidazo[4,5-b]pyridine derivatives.

dna_pk_pathway dna_dsb DNA Double-Strand Break ku70_80 Ku70/80 dna_dsb->ku70_80 recruits dna_pkcs DNA-PKcs ku70_80->dna_pkcs recruits nhej Non-Homologous End Joining (NHEJ) dna_pkcs->nhej activates dna_repair DNA Repair nhej->dna_repair imidazo_c Imidazo[4,5-c]pyridine Inhibitors imidazo_c->dna_pkcs inhibition

Inhibition of the DNA-PK signaling pathway by imidazo[4,5-c]pyridine derivatives.

Experimental Protocols

In Vitro Anticancer Activity (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.

1. Cell Seeding:

  • Culture human cancer cell lines (e.g., MCF-7, HCT116) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

2. Compound Treatment:

  • Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

  • Serially dilute the compounds in culture medium to achieve a range of final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

3. MTT Assay:

  • After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent-based assay to determine the inhibitory activity of compounds against a specific kinase.

1. Reagent Preparation:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Prepare a kinase reaction mixture containing the target kinase (e.g., Aurora A, DNA-PK), its specific substrate, and ATP in the kinase assay buffer.

2. Kinase Reaction:

  • In a 384-well plate, add the test compound dilutions.

  • Initiate the kinase reaction by adding the kinase reaction mixture to each well.

  • Include a "no kinase" control (for 100% inhibition) and a "vehicle" control (for 0% inhibition).

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

3. Signal Generation:

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal through a luciferase reaction. Incubate for 30 minutes at room temperature.

4. Data Acquisition and Analysis:

  • Measure the luminescence of each well using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine scaffolds both represent privileged structures in medicinal chemistry with a rich and diverse range of biological activities. The available data suggests that the positioning of the pyridine nitrogen atom plays a crucial role in determining the specific bioactivity and potency of the resulting derivatives. While imidazo[4,5-b]pyridines have shown significant promise as inhibitors of kinases like Aurora and CDK9, imidazo[4,5-c]pyridines have emerged as potent inhibitors of DNA-PK and Src family kinases. Both isomers exhibit broad-spectrum antimicrobial and anticancer activities.

This guide provides a foundational understanding of the comparative bioactivities of these two important heterocyclic systems. Further head-to-head comparative studies with systematically varied substituents are warranted to fully elucidate the structure-activity relationships and to guide the rational design of next-generation therapeutic agents based on these versatile scaffolds.

References

Validating Target Engagement of Novel Imidazo[4,5-c]pyridine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[4,5-c]pyridine scaffold has emerged as a promising framework in the design of novel therapeutics, particularly in oncology. Its structural similarity to purines allows for interaction with a wide range of biological targets, most notably protein kinases.[1][2][3] Validating that these novel compounds effectively engage their intended molecular targets within a cellular context is a critical step in their development as potential drugs. This guide provides a comparative overview of key experimental approaches for validating the target engagement of novel imidazo[4,5-c]pyridine compounds, supported by experimental data and detailed protocols.

Comparative Analysis of Kinase Inhibition

A primary application of imidazo[4,5-c]pyridine derivatives is in the development of kinase inhibitors.[4][5] The efficacy of these compounds is often initially assessed through in vitro kinase inhibition assays, which measure the concentration of the compound required to inhibit the activity of a specific kinase by 50% (IC50). The following table summarizes the inhibitory activity of selected novel imidazo[4,5-c]pyridine and related imidazopyridine compounds against their target kinases, compared to established inhibitors.

Compound IDTarget Kinase(s)IC50 (nM)Reference CompoundTarget KinaseIC50 (nM)Source
Compound 1s Src, FynSubmicromolarPP2SrcSubmicromolar[4]
Compound 27e Aurora-A, FLT338 (Aurora-A)LestaurtinibFLT3-[5]
Compound 31 c-Met12.8---[6]
Novel Series CDK9630 - 1320SorafenibCDK9760[7]
Compound 8c EGFR72---[8]

Cellular Target Engagement Validation: Methodologies and Comparative Data

While in vitro assays are crucial, validating target engagement within the complex environment of a living cell is paramount. The Cellular Thermal Shift Assay (CETSA) and chemical proteomics approaches like Kinobeads profiling have become indispensable tools for this purpose.[9][10][11]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that assesses the binding of a compound to its target protein in intact cells.[11] The principle lies in the ligand-induced thermal stabilization of the target protein.[9][12]

Experimental Workflow:

cluster_0 Cell Treatment and Heating cluster_1 Protein Extraction and Analysis A Treat cells with imidazo[4,5-c]pyridine compound B Heat cell suspension at various temperatures A->B C Cell Lysis B->C D Separate soluble proteins from precipitated proteins C->D E Quantify soluble target protein (e.g., Western Blot) D->E

Figure 1: Cellular Thermal Shift Assay (CETSA) Workflow. This diagram illustrates the key steps in a CETSA experiment to validate target engagement.

A successful target engagement results in a higher melting temperature (Tm) for the target protein in the presence of the imidazo[4,5-c]pyridine compound compared to the vehicle control. This is visualized as a shift in the melting curve.

Chemical Proteomics (Kinobeads)

Chemical proteomics, particularly using Kinobeads, allows for the unbiased profiling of a compound's targets across a significant portion of the kinome.[10][13][14] Kinobeads are composed of broad-spectrum kinase inhibitors immobilized on sepharose beads, which are used to capture a large number of kinases from a cell lysate.[10][13]

Experimental Workflow:

cluster_0 Competition Binding cluster_1 Analysis A Incubate cell lysate with imidazo[4,5-c]pyridine compound B Add Kinobeads to the lysate A->B C Enrich for Kinobead-bound proteins B->C D On-bead digestion C->D E LC-MS/MS analysis to quantify protein binding D->E

Figure 2: Kinobeads-based Chemical Proteomics Workflow. This diagram outlines the process of identifying kinase targets of a compound through competitive binding.

By comparing the proteins captured by the Kinobeads in the presence and absence of the test compound, one can identify the specific kinases that the compound binds to and determine their relative affinities. This method provides a broad overview of a compound's selectivity.

Downstream Signaling Pathway Analysis

Validating target engagement also involves demonstrating the compound's effect on the downstream signaling pathway of the target protein. For instance, if an imidazo[4,5-c]pyridine compound targets a kinase in the c-Met pathway, a reduction in the phosphorylation of downstream effectors like Akt and ERK would be expected.[6]

Signaling Pathway Example: c-Met

cluster_0 c-Met Signaling Pathway cMet c-Met PI3K PI3K cMet->PI3K Ras Ras cMet->Ras Compound Imidazo[4,5-c]pyridine Inhibitor Compound->cMet Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 3: Inhibition of the c-Met Signaling Pathway. This diagram shows how an imidazo[4,5-c]pyridine inhibitor can block downstream signaling, providing evidence of target engagement.

The phosphorylation status of these downstream proteins is typically assessed by Western blotting.

Compound IDCell LineTarget PathwayDownstream EffectSource
Compound 31 EBC-1c-MetDose-dependent inhibition of p-c-Met, p-Akt, and p-ERK[6]
IP-5 HCC1937PI3K/AktDecreased levels of p-Akt[15]

Experimental Protocols

General Kinase Inhibition Assay (Biochemical)
  • Reagents and Materials : Purified recombinant kinase, kinase-specific substrate (e.g., a peptide), ATP, assay buffer, test compound (imidazo[4,5-c]pyridine derivative), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure :

    • Prepare serial dilutions of the test compound.

    • In a microplate, add the kinase, substrate, and test compound to the assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ADP production).

    • Calculate the IC50 value by plotting the percentage of kinase inhibition against the log of the compound concentration.

Cellular Thermal Shift Assay (CETSA) with Western Blot Detection
  • Cell Culture and Treatment : Culture cells to 80-90% confluency. Treat the cells with the imidazo[4,5-c]pyridine compound or vehicle (DMSO) for a specified time.

  • Heating : Resuspend the cells in a buffer and aliquot them into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Protein Quantification : Lyse the cells by freeze-thawing. Centrifuge to separate the soluble fraction (containing stabilized protein) from the precipitated proteins.

  • Western Blotting : Quantify the protein concentration of the soluble fraction. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific to the target protein. Use a secondary antibody for detection.

  • Data Analysis : Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.[16]

Western Blotting for Downstream Signaling
  • Cell Lysis : Treat cells with the imidazo[4,5-c]pyridine compound for various times or at different concentrations. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Transfer : Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting : Block the membrane and then incubate with primary antibodies specific for the phosphorylated and total forms of the target and downstream signaling proteins (e.g., anti-p-Akt, anti-Akt).

  • Detection and Analysis : Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities to determine the change in protein phosphorylation.

Conclusion

The validation of target engagement is a multi-faceted process that requires a combination of biochemical and cellular assays. For novel imidazo[4,5-c]pyridine compounds, a systematic approach that begins with in vitro kinase inhibition assays, progresses to cellular target engagement confirmation with methods like CETSA and chemical proteomics, and culminates in the verification of downstream signaling effects, provides a robust body of evidence for their mechanism of action. The data and protocols presented in this guide offer a framework for researchers to design and execute comprehensive target validation studies for this important class of compounds.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Proper disposal of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine and its hydrochloride salt requires careful adherence to hazardous waste regulations. This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

This document provides detailed procedures for the safe handling and disposal of this compound, a crucial component in many research and development pipelines. Adherence to these guidelines is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.

Safety and Hazard Information

Hazard CategoryGHS ClassificationPrecautionary Statements
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed. P264, P270, P301+P312, P330, P501.[1]
Skin Irritation Category 2H315: Causes skin irritation. P264, P280, P302+P352, P332+P313, P362.[1]
Eye Irritation Category 2AH319: Causes serious eye irritation. P264, P280, P305+P351+P338, P337+P313.[1]

This data is based on the safety information for Pyridine Hydrochloride, a closely related compound.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is designed to comply with general laboratory chemical waste guidelines.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.

2. Waste Segregation and Collection:

  • Do not mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.

  • The label should clearly state "Hazardous Waste" and list the full chemical name: "this compound".

3. Storage of Chemical Waste:

  • Store the waste container in a well-ventilated, designated satellite accumulation area.

  • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.

4. Arranging for Disposal:

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • Provide them with a complete and accurate description of the waste.

5. Decontamination of Empty Containers:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., water or methanol).

  • The rinsate must be collected and disposed of as hazardous waste.

  • After triple-rinsing, deface the original label on the container before disposing of it in the appropriate solid waste stream, as advised by your EHS office.

Emergency Procedures

In the event of a spill or exposure, follow these immediate steps:

  • Spill:

    • Evacuate the immediate area.

    • Alert your supervisor and EHS office.

    • If the spill is small and you are trained to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbent material in a sealed container and label it as hazardous waste.

    • Ventilate the area.

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

    • Remove contaminated clothing.

    • Seek medical attention.

  • Eye Contact:

    • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention.

  • Ingestion:

    • Do NOT induce vomiting.

    • Rinse mouth with water.

    • Seek immediate medical attention.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generated: This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Is the container empty? ppe->container collect_waste Collect in a labeled, sealed hazardous waste container. container->collect_waste No triple_rinse Triple-rinse the container with a suitable solvent. container->triple_rinse Yes store_waste Store in a designated satellite accumulation area. collect_waste->store_waste collect_rinsate Collect rinsate as hazardous waste. triple_rinse->collect_rinsate dispose_container Deface label and dispose of container in solid waste. triple_rinse->dispose_container collect_rinsate->store_waste contact_ehs Contact EHS for pickup. store_waste->contact_ehs end Disposal Complete contact_ehs->end

Caption: Disposal decision workflow for this compound.

By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.[1]

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against these hazards. The following table summarizes the mandatory PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles that can cause serious eye irritation or damage.
Skin Protection - Gloves: Butyl rubber or PVA gloves are recommended for prolonged contact. Nitrile gloves may be used for incidental splash protection but must be changed immediately upon contact.[2] - Lab Coat: A fully-buttoned, chemical-resistant lab coat.Prevents skin contact which can cause irritation. Butyl rubber and PVA offer superior chemical resistance to pyridine-based compounds.[2]
Respiratory Protection - All handling of solid and solutions must be conducted in a certified laboratory chemical fume hood.[2][3] - For situations with inadequate ventilation or large spills, a NIOSH/MSHA approved respirator with an appropriate filter for organic vapors (Type A or K under EN 149) should be used.[4]Minimizes the inhalation of dust or vapors which are harmful and can cause respiratory irritation.[3]

Safe Handling and Operational Workflow

A systematic approach to handling this compound from receipt to disposal is crucial. The following diagram and procedural steps outline the recommended workflow.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal Waste Management prep_ppe Don PPE prep_hood Verify Fume Hood Functionality prep_safety Locate Emergency Eyewash & Shower handle_weigh Weigh Compound in Fume Hood prep_safety->handle_weigh handle_dissolve Prepare Solutions in Fume Hood handle_reaction Conduct Experiment in Fume Hood cleanup_decon Decontaminate Glassware & Surfaces handle_reaction->cleanup_decon cleanup_waste Collect Waste in Labeled Container cleanup_ppe Doff PPE cleanup_wash Wash Hands Thoroughly dispose_store Store Waste in Satellite Accumulation Area cleanup_wash->dispose_store dispose_pickup Arrange for Hazardous Waste Pickup

Caption: Workflow for Safe Handling of this compound.

Experimental Protocol: Step-by-Step Guidance

  • Preparation and Engineering Controls:

    • Ensure a chemical fume hood is operational and certified.

    • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[3]

    • Designate a specific area within the fume hood for handling the compound to contain potential spills.

  • Donning Personal Protective Equipment:

    • Before handling the chemical, put on all required PPE as specified in the table above.

  • Handling the Compound:

    • Conduct all weighing and transfers of the solid compound within a chemical fume hood to control dust and vapors.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep the container tightly closed when not in use.[4]

  • Cleanup:

    • Decontaminate all glassware and surfaces that have come into contact with the chemical.

    • Clean the spill area with a suitable absorbent material and then wash with soap and water. For large spills, evacuate the area and contact the appropriate emergency response team.

  • Doffing PPE and Personal Hygiene:

    • Remove gloves and lab coat before leaving the laboratory.

    • Wash hands thoroughly with soap and water after handling the chemical.

    • Do not eat, drink, or smoke in areas where the chemical is handled.[5][6]

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Collection and Disposal Workflow

cluster_collection Waste Collection (at point of generation) cluster_storage Interim Storage cluster_disposal Final Disposal collect_solid Unused Solid Compound waste_container Sealable, Labeled Hazardous Waste Container collect_solid->waste_container collect_liquid Contaminated Solutions collect_liquid->waste_container collect_disposables Contaminated PPE (gloves, weigh paper, etc.) collect_disposables->waste_container storage_area Designated Satellite Accumulation Area waste_container->storage_area disposal_pickup Scheduled Pickup by EH&S or Licensed Contractor storage_area->disposal_pickup

Caption: Waste Disposal Workflow for this compound.

Disposal Procedures:

  • Waste Collection:

    • Collect all waste material, including unused compound, contaminated solutions, and any contaminated disposables (e.g., gloves, weighing paper, pipette tips), in a clearly labeled, sealed, and chemically compatible waste container.[3]

    • Do not mix with incompatible waste streams.

  • Waste Storage:

    • Store the sealed waste container in a designated and properly labeled satellite accumulation area.[7][8]

    • Ensure the storage area is away from heat, sparks, and open flames.

  • Waste Disposal:

    • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.

    • Never dispose of this chemical down the drain or in the regular trash.[7][9]

Emergency Procedures

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[3]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]

By adhering to these safety and handling protocols, you contribute to a safer laboratory environment for yourself and your colleagues. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for the most comprehensive information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Reactant of Route 2
4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.